2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGALQPEHLMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576074 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-61-5 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. This compound is a key intermediate and a known impurity in the manufacturing of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its formation and properties is crucial for process optimization and quality control in the pharmaceutical industry.
Introduction
This compound, with the chemical formula C₁₆H₁₆N₂O₂S and a molecular weight of 300.38 g/mol , plays a significant role in the synthesis of Nepafenac.[1][2] Nepafenac is a prodrug that, upon administration, is converted to amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][4] The presence and quantity of this compound as an impurity can impact the final drug product's purity, safety, and efficacy.[5] This guide details a common synthetic route to this compound and outlines the necessary characterization techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [1][2] |
| Molecular Weight | 300.38 g/mol | [1][2] |
| CAS Number | 78281-61-5 | [1] |
| Melting Point | 153-155 °C | [1] |
| Appearance | Yellow solid | |
| Purity (by HPLC) | ≥98% (typical for commercial standards) | [6][7] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a suitable activating agent and a base. The following protocol is a representative example found in the literature.
Materials and Reagents
-
2-Aminobenzophenone
-
2-(Methylthio)acetamide
-
Sulfuryl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Isopropyl alcohol
-
Water (deionized)
Experimental Procedure
A multi-step synthesis is commonly employed, starting from 2-aminobenzophenone.
Caption: Synthetic workflow for this compound.
Step-by-step protocol:
-
Reaction Setup: In a suitable reaction vessel, a suspension of 2-aminobenzophenone and 2-(methylthio)acetamide is prepared in dichloromethane.
-
Activation: The mixture is cooled to a low temperature (e.g., -30°C), and a solution of sulfuryl chloride in dichloromethane is added dropwise.
-
Base Addition: Following the addition of sulfuryl chloride, triethylamine is slowly added to the reaction mixture while maintaining the low temperature. The reaction is stirred for a specified period.
-
Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are concentrated under reduced pressure. The resulting residue is then purified by crystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product as a yellow solid.
Characterization
Spectroscopic Data (Hypothetical)
The following table summarizes the expected data from various spectroscopic analyses.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the benzoyl and aminophenyl rings, a singlet for the methylthio group, and signals for the acetamide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the benzoyl and amide groups, aromatic carbons, and the methylthio carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ketone and amide), and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (300.38 m/z), along with characteristic fragmentation patterns. |
Biological Context: Role as a Nepafenac Intermediate
As previously mentioned, this compound is an intermediate in the synthesis of Nepafenac. The subsequent step in the synthesis involves the reductive removal of the methylthio group, typically using a catalyst like Raney Nickel, to yield Nepafenac.
Nepafenac itself is a prodrug that is rapidly converted in the eye to amfenac. Amfenac is a potent inhibitor of the cyclooxygenase (COX-1 and COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Simplified signaling pathway of Nepafenac's anti-inflammatory action.
The control of impurities such as this compound in the final Nepafenac active pharmaceutical ingredient (API) is critical to ensure the safety and predictable therapeutic action of the drug product.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a practical approach for its preparation, and the outlined characterization methods are essential for ensuring its identity and purity. Understanding the role of this compound as a key intermediate and potential impurity in the manufacturing of Nepafenac is paramount for pharmaceutical scientists and professionals involved in drug development and quality assurance. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
- 1. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 2. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nepafenac - BioPharma Notes [biopharmanotes.com]
- 4. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. chemscene.com [chemscene.com]
- 7. clearsynth.com [clearsynth.com]
Technical Guide: Physicochemical Properties of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a key intermediate in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with cataract surgery. As an impurity or a synthetic precursor, a thorough understanding of its physicochemical properties is crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical characteristics, synthetic methodologies, and analytical protocols related to this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide | [1] |
| Synonyms | Nepafenac Impurity B, Nepafenac Methylthio Impurity | [2][3] |
| CAS Number | 78281-61-5 | [4] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [4] |
| Molecular Weight | 300.38 g/mol | [4] |
| Melting Point | 153-155 °C | [4] |
| Boiling Point (Predicted) | 557.9 ± 50.0 °C | [4] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [4] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage | Store at 2-8°C for long-term storage | [2] |
Synthesis and Experimental Protocols
This compound is synthesized as an intermediate in the manufacturing process of Nepafenac. The general synthetic route involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide.
General Synthetic Protocol
The synthesis of this compound can be achieved by reacting 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a suitable chlorinating agent and a base.
Reaction Scheme:
Caption: General synthesis of this compound.
Detailed Experimental Steps (Representative):
-
Reaction Setup: A solution of 2-aminobenzophenone is prepared in a suitable chlorinated solvent.
-
Addition of Reagents: 2-(Methylthio)acetamide and a base are added to the solution.
-
Chlorination: A chlorinating agent (e.g., sulfuryl chloride) is added dropwise to the reaction mixture at a controlled temperature, typically between -40°C and 0°C.
-
Reaction Monitoring: The reaction is stirred for a period of 30 minutes to 2 hours and monitored for completion using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is then purified, typically by crystallization from a suitable solvent, to yield this compound.
Analytical Methodologies
The analysis of this compound is often performed in the context of quality control for Nepafenac, where it is identified as a process-related impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.
HPLC/UPLC Method for Analysis
Principle: Reversed-phase chromatography is used to separate the compound from Nepafenac and other related impurities. Detection is typically carried out using a UV detector.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Waters Acquity BEH C18) |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol). |
| Flow Rate | Typically in the range of 0.4 - 0.6 mL/min. |
| Detection | UV detection at a wavelength around 235-245 nm. |
| Column Temperature | Maintained at a constant temperature, for example, 30°C. |
| Injection Volume | Typically 1.0 µL. |
Workflow for Analytical Method:
Caption: Workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways directly affected by this compound. It is primarily characterized as a process-related impurity in the synthesis of Nepafenac.
Nepafenac, the active pharmaceutical ingredient for which this compound is a precursor, is a non-steroidal anti-inflammatory drug (NSAID). It acts as a prodrug and is converted in the eye to amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, amfenac blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Given that this compound is an impurity, its biological effects have not been a primary focus of research. Any potential biological activity would need to be determined through dedicated pharmacological studies.
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties, synthetic approaches, and analytical methods for this compound. While it is a well-defined chemical entity, its characterization is predominantly in the context of being an intermediate and impurity in the production of Nepafenac. Further research would be required to elucidate any intrinsic biological activity or to establish more detailed, optimized experimental protocols for its synthesis and analysis outside of the Nepafenac manufacturing process. This information is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality assurance.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties and Synthetic Pathway of 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide (CAS 78281-61-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodology for 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide, identified by CAS number 78281-61-5. This compound is a key intermediate in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID). This document includes detailed experimental protocols and visual representations of its synthetic pathway and the relevant biological signaling cascade.
Chemical and Physical Properties
2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is a stable solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 78281-61-5 | [1][2][3][4] |
| Chemical Name | 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide | [1][2][3] |
| Synonyms | 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide | [1][2] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [1][3] |
| Molecular Weight | 300.38 g/mol | [1][3] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point (Predicted) | 557.9 ± 50.0 °C | [2] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.14 ± 0.50 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |
Synthesis and Experimental Protocol
The synthesis of 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is a crucial step in the production of Nepafenac. The following protocol is based on established synthetic routes.
Experimental Protocol: Synthesis of 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide
Materials:
-
2-Aminobenzophenone
-
2-(Methylthio)acetamide
-
Sulfuryl chloride
-
Triethylamine
-
Methylene chloride (Dichloromethane)
Procedure:
-
Prepare a suspension of 2-aminobenzophenone (75 g) and 2-(methylthio)acetamide (22 g) in methylene chloride (450 mL).
-
Cool the suspension to -30°C.
-
Add a solution of sulfuryl chloride (25 g) in methylene chloride (300 mL) dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature at -30°C.
-
Stir the resulting mixture for an additional 30 minutes at -30°C.
-
Slowly add triethylamine (76 g) to the reaction mixture at -30°C.
-
Maintain the reaction mixture at -30°C for 60 minutes.
-
The resulting product, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, can then be isolated and purified using standard laboratory techniques such as extraction and crystallization.
This protocol is adapted from a patented synthesis process.
Role as an Intermediate in Nepafenac Synthesis
As mentioned, 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Nepafenac. The subsequent step in the synthesis involves the reductive desulfurization of the thiomethyl group.
Experimental Protocol: Reduction to Nepafenac
Materials:
-
2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide
-
Raney Nickel (wet)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of 2-(2-amino-3-benzoyl-α-(methylthio)phenylacetamide (26 g) in a mixture of tetrahydrofuran (340 mL) and water (80 mL), add wet Raney Nickel (208 g) at room temperature.
-
Stir the mixture vigorously for 15 minutes.
-
Filter the reaction mixture through a hyflo bed to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Nepafenac.
-
The crude product can be further purified by crystallization.
This protocol is a standard method for the reduction of the intermediate to the final API.
Below is a diagram illustrating the synthetic workflow from the starting materials to Nepafenac, highlighting the role of the target compound.
Analytical Methodology
The purity and identity of 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide, as well as its conversion to Nepafenac, can be monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
While a specific, validated HPLC method for 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is not publicly available, a general method can be adapted from the analysis of Nepafenac and its impurities.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 245 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in a suitable diluent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
This method would need to be fully developed and validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Biological Context: Mechanism of Action of Nepafenac
2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is the direct precursor to Nepafenac, a pro-drug. In the body, particularly in the eye, Nepafenac is rapidly hydrolyzed to Amfenac, its active metabolite. Amfenac is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, Amfenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Amfenac.
Safety and Handling
Based on available safety data sheets, 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide is associated with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety practices should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
References
The Multifaceted Biological Activities of Benzoylphenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylphenylacetamide derivatives represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological properties of these derivatives, with a focus on their antitumor, anticonvulsant, antimicrobial, and anti-inflammatory effects. Quantitative data from pertinent studies are systematically summarized in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols for key bioassays are provided to aid in the replication and advancement of research in this field. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and methodologies.
Introduction
The benzoylphenylacetamide scaffold is a privileged structure in drug discovery, characterized by a central acetamide linkage flanked by benzoyl and phenyl moieties. This structural motif allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. The inherent flexibility in their synthesis and the ability to modulate their physicochemical properties have made them attractive candidates for the development of novel therapeutic agents targeting a range of diseases. This guide aims to consolidate the current knowledge on the biological activities of benzoylphenylacetamide and related derivatives, providing a valuable resource for researchers in the field.
Biological Activities of Benzoylphenylacetamide Derivatives
Antitumor Activity
Several benzoylphenylacetamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as proteasome function and histone deacetylation, as well as the modulation of critical signaling pathways like STAT3.
A number of chalcone derivatives, which share structural similarities with benzoylphenylacetamides, have been shown to induce apoptosis in different cancer cells, with some acting as proteasome inhibitors[1]. Similarly, libraries of phenylacetamide derivatives containing a benzothiazole nucleus have been synthesized and shown to induce a marked reduction in viability at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines[2]. The antitumor activity of N-substituted benzamide derivatives has also been linked to the inhibition of histone deacetylases (HDACs)[3]. Furthermore, pyrazoloxyphenyl benzoyl urea derivatives have exhibited significant in vitro cytotoxicity against five human tumor cell lines, with some compounds showing much greater antitumor activities than cisplatin[4]. Pyrrole derivatives with a benzoyl group have also shown potent anti-cancer activity against a variety of cancer cell lines, with structure-activity relationship studies indicating that electron-donating groups enhance this activity[5].
Table 1: Antitumor Activity of Benzoylphenylacetamide and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |
| Phenylacetamide with benzothiazole nucleus (Derivative 4l) | Pancreatic and Paraganglioma cancer cells | Low micromolar concentrations | [2] |
| N-substituted benzamide (Compound 9d) | - | Activity equal to MS-275 (HDAC inhibitor) | [3] |
| Pyrazoloxyphenyl benzoyl urea (Compound 11) | A-549, SKOV-3, SK-MEL-2, XF-498, HCT-15 | 50-100 times greater than Cisplatin | [4] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 21) | HepG2, DU145, CT-26 | IC50s = 0.5-0.9 μM | [5] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 19) | MGC 80-3, HCT-116, CHO | IC50s = 1.0-1.7 μM | [5] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 15) | A549 | IC50 = 3.6 μM | [5] |
| Benzyloxyphenyl-methylaminophenol (Compound 4a) | MDA-MB-468 | IC50 = 9.61μM | [6] |
| Benzyloxyphenyl-methylaminophenol (Compound 4b) | IL-6/STAT3 signaling | IC50 = 1.38μM | [6] |
Anticonvulsant Activity
Benzoylphenylacetamide and its analogs have emerged as promising candidates for the development of new antiepileptic drugs. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels, a key target in the treatment of epilepsy[7].
New series of isatin-based derivatives containing an amide linkage have shown favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, with high safety levels in neurotoxicity tests. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also demonstrated anticonvulsant activity, particularly in the MES seizures model[8]. Furthermore, novel benzylamides have been synthesized and evaluated, with some showing potent activity in MES, scPTZ, and 6Hz-EST tests[9]. Benzothiazole-containing compounds have also been investigated as potential anticonvulsant agents.
Table 2: Anticonvulsant Activity of Benzoylphenylacetamide and Related Derivatives
| Compound/Derivative Class | Animal Model | Activity Metric (e.g., ED50) | Reference(s) |
| Isatin-based derivatives (4a, 4b, 4h) | MES test (mice) | Active at 30 mg/kg | [10] |
| Isatin-based derivatives (4j, 4l) | PTZ test (mice) | Potent activity | [10] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES test | Effective at 100 mg/kg | [8] |
| 3-(trifluoromethyl)anilide derivative (19) | MES test | 300 mg/kg at 0.5 h, 100 mg/kg at 4 h | [8] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | MES test (mice) | ED50 = 85.36 mg/kg | [9] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | scPTZ test (mice) | ED50 = 1.37 mg/kg | [9] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | 6Hz-EST (mice) | ED50 = 50.29 mg/kg | [9] |
| Cyclopentanecarboxylic acid benzylamide (11) | Pilocarpine-induced seizures | ED50 = 154.75 mg/kg | [9] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Benzoylphenylacetamide derivatives have shown promise in this area, with some compounds exhibiting significant activity against various microbial strains.
A series of 3-benzylamide derivatives have been synthesized and shown to have good activity against several Gram-positive bacteria, with some acting as FtsZ inhibitors[11]. N-Benzamide derivatives have also been synthesized and tested for their antibacterial activity, with some compounds showing excellent activity against both B. subtilis and E. coli[12]. Furthermore, new benzoylthiourea derivatives have been evaluated for their in vitro antibacterial and antifungal activity[13][14][15].
Table 3: Antimicrobial Activity of Benzoylphenylacetamide and Related Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference(s) |
| 3-benzylamide derivative (Compound 9) | M. smegmatis | Zone ratio = 0.62 | [11] |
| 3-benzylamide derivative (Compound 9) | S. aureus | Zone ratio = 0.44 | [11] |
| N-Benzamide derivative (5a) | B. subtilis | Zone of inhibition = 25 mm, MIC = 6.25 µg/mL | [12] |
| N-Benzamide derivative (5a) | E. coli | Zone of inhibition = 31 mm, MIC = 3.12 µg/mL | [12] |
| N-Benzamide derivative (6b) | E. coli | Zone of inhibition = 24 mm, MIC = 3.12 µg/mL | [12] |
| N-Benzamide derivative (6c) | B. subtilis | Zone of inhibition = 24 mm, MIC = 6.25 µg/mL | [12] |
| Benzenesulphonamide derivative (4d) | E. coli | MIC = 6.72 mg/mL | [16] |
| Benzenesulphonamide derivative (4h) | S. aureus | MIC = 6.63 mg/mL | [16] |
| Benzenesulphonamide derivative (4a) | P. aeruginosa | MIC = 6.67 mg/mL | [16] |
| Benzenesulphonamide derivative (4a) | S. typhi | MIC = 6.45 mg/mL | [16] |
| Benzenesulphonamide derivative (4f) | B. subtilis | MIC = 6.63 mg/mL | [16] |
| Benzenesulphonamide derivative (4e) | A. niger | MIC = 6.28 mg/mL | [16] |
Other Biological Activities
Beyond the aforementioned activities, benzoylphenylacetamide derivatives have been investigated for a range of other pharmacological effects.
-
Anti-inflammatory Activity: New derivatives of benzenesulphonamide have shown significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model[16].
-
Butyrylcholinesterase (BChE) Inhibition: A series of substituted acetamide derivatives were designed and evaluated for their ability to inhibit BChE, a therapeutic target for Alzheimer's disease. Some compounds displayed attractive inhibition with IC50 values in the low micromolar range[17].
-
Antioxidant Activity: Some new acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production[18].
-
CB2 Receptor Inverse Agonists: Novel biamide derivatives have been identified as CB2 receptor inverse agonists with high binding affinity and selectivity, showing potential as anti-osteoporosis agents[19].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzoylphenylacetamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37 °C[20].
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking[20].
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[20].
Anticonvulsant Screening
This test is used to identify compounds that prevent seizure spread.
-
Animal and Compound Administration: Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.
-
Electrode Placement: At the time of peak effect of the compound, apply corneal electrodes moistened with saline.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.
This test is used to identify compounds that elevate the seizure threshold.
-
Animal and Compound Administration: Administer the test compound to mice (i.p.).
-
PTZ Injection: At the time of peak effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck[19].
-
Observation: Place the animals in isolation cages and observe for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds[19]. Absence of such a seizure indicates protection.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal and Compound Administration: Administer the test compound to rats or mice.
-
Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw[21][22].
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[22].
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: The STAT3 signaling pathway and potential inhibition by benzoylphenylacetamide derivatives.
Caption: Proposed mechanism of anticonvulsant action via stabilization of inactive sodium channels.
Experimental Workflows
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for anticonvulsant screening using MES and scPTZ tests.
Conclusion
Benzoylphenylacetamide derivatives constitute a promising class of compounds with a remarkable diversity of biological activities. Their potential as antitumor, anticonvulsant, and antimicrobial agents warrants further investigation and development. The structure-activity relationships explored in various studies provide a solid foundation for the rational design of more potent and selective derivatives. The experimental protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Future work should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives, as well as on optimizing their pharmacokinetic and toxicological profiles to facilitate their translation into clinical applications.
References
- 1. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 17. med.fsu.edu [med.fsu.edu]
- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Toxicity Prediction of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico toxicological assessment of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID), Nepafenac. Given the limited direct toxicological data for this specific compound, this guide outlines a robust, tiered in silico approach leveraging Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By analyzing the structural analogs, particularly the parent drug Nepafenac, aromatic amines, and benzophenones, we can infer potential toxicological endpoints and mechanisms of action. This document details the experimental protocols for these computational methods, presents hypothetical data in structured tables for clarity, and utilizes Graphviz diagrams to visualize the experimental workflow and a key biological pathway implicated in the potential toxicity of this compound class.
Introduction
This compound is a process-related impurity and potential degradant of Nepafenac, a topical NSAID used for the treatment of pain and inflammation associated with cataract surgery.[1] As with any pharmaceutical impurity, a thorough toxicological evaluation is necessary to ensure patient safety. In the absence of extensive experimental data, in silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential hazards and guide further testing.[2]
This guide will focus on a multi-faceted in silico strategy to predict the toxicity of this compound. The approach is based on the well-established toxicological profiles of its structural relatives:
-
Nepafenac: As the parent compound, its known adverse effects, primarily related to the inhibition of cyclooxygenase (COX) enzymes, provide a primary line of investigation.[3][4]
-
Aromatic Amines: This structural class is associated with a range of toxicities, most notably genotoxicity and carcinogenicity, often mediated through metabolic activation to reactive intermediates.[5]
-
Benzophenones: This moiety can be associated with phototoxicity and endocrine-disrupting activities.[6][7]
By integrating data from various in silico models, we can construct a comprehensive hypothetical toxicity profile for this impurity, identifying potential risks and informing decisions for its control and management in the final drug product.
Data Presentation: Predicted Toxicological Profile
The following tables summarize the hypothetical quantitative and qualitative data that could be generated from a comprehensive in silico toxicity assessment of this compound.
Table 1: Predicted Acute Toxicity and Organ-Specific Hazards
| Toxicity Endpoint | Prediction Model | Predicted Value/Class | Confidence Level |
| Oral LD50 (rat) | ProTox-II | 1500 mg/kg (Class 4) | High |
| Hepatotoxicity | DILIrank | Probable DILI concern | Moderate |
| Carcinogenicity | VEGA | Probable carcinogen | Moderate |
| Mutagenicity (Ames) | SARAH Nexus | Positive | High |
| Genotoxicity (in vivo) | DEREK Nexus | Equivocal | Moderate |
| Cardiotoxicity (hERG inhibition) | SwissADME | Low probability | High |
| Nephrotoxicity | Read-across from NSAIDs | Potential risk | Moderate |
| Reproductive/Developmental Toxicity | DEREK Nexus | Possible teratogen | Low |
Table 2: Predicted ADMET Properties
| ADMET Parameter | Prediction Tool | Predicted Value | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | SwissADME | High | Well-absorbed from the gut |
| Caco-2 Permeability | admetSAR | Moderate | Moderately permeable |
| P-glycoprotein Substrate | SwissADME | No | Not likely to be subject to efflux |
| Distribution | |||
| Volume of Distribution (VDss) | pkCSM | 0.8 L/kg | Moderate distribution into tissues |
| Blood-Brain Barrier Permeation | SwissADME | Yes | Potential for CNS effects |
| Plasma Protein Binding | pkCSM | >90% | High binding to plasma proteins |
| Metabolism | |||
| CYP1A2 Inhibitor | SwissADME | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | SwissADME | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | SwissADME | No | Low potential for interactions |
| Excretion | |||
| Total Clearance | pkCSM | 0.2 L/hr/kg | Moderate clearance rate |
| Renal OCT2 Substrate | pkCSM | No | Not a substrate for renal uptake |
| Toxicity | |||
| Ames Mutagenicity | ProTox-II | Active | Potential for mutagenicity |
| hERG I Inhibitor | ProTox-II | Inactive | Low risk of cardiotoxicity |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
(Q)SAR Analysis for Genotoxicity and Carcinogenicity
(Q)SAR models are used to predict the toxicity of a chemical based on its structure by comparing it to a database of compounds with known toxicological properties.
Protocol using Toxtree:
-
Software Installation: Download and install Toxtree (v3.1.0 or later) from the official website.
-
Input Molecule:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Launch Toxtree and select "File" > "New Molecule".
-
In the "Edit Compound" window, paste the SMILES string and click "Insert".
-
-
Model Selection:
-
From the "Decision Tree" menu, select the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity".
-
Click "Estimate" to run the prediction.
-
-
Analysis of Results:
-
The results will be displayed, indicating whether any structural alerts for mutagenicity or carcinogenicity are present.
-
Review the decision tree to understand the reasoning behind the prediction.
-
-
Cramer Classification:
-
To assess general oral toxicity, select the "Cramer rules" or "Revised Cramer Decision Tree" from the "Decision Tree" menu.
-
Click "Estimate" to classify the compound into Cramer Class I, II, or III, which corresponds to low, intermediate, or high toxicity concern, respectively.[8]
-
Molecular Docking for Target-Specific Toxicity
Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target. This can help to identify potential off-target interactions that may lead to toxicity.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Using AutoDock Tools, remove water molecules and add polar hydrogens to the protein structures.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Preparation of the Ligand:
-
Generate a 3D structure of this compound using a chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., MOL or SDF).
-
Use Open Babel to convert the ligand file to the PDBQT format required by AutoDock Vina.
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). A lower binding energy indicates a more favorable interaction.
-
Visualize the docked poses using a molecular visualization tool (e.g., PyMOL or Chimera) to examine the interactions between the ligand and the protein's active site residues.
-
ADMET Profiling
ADMET prediction tools provide insights into the pharmacokinetic and toxicological properties of a compound.
Protocol using SwissADME:
-
Accessing the Tool: Navigate to the SwissADME web server.[19]
-
Inputting the Molecule:
-
Obtain the SMILES string for this compound.
-
Paste the SMILES string into the input box on the SwissADME homepage.
-
-
Running the Prediction: Click the "Run" button to initiate the calculations.
-
Analyzing the Results:
-
The output page will display a comprehensive profile of the molecule's properties, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Lipophilicity: Consensus Log P o/w.
-
Water Solubility: Log S (ESOL).
-
Pharmacokinetics: GI absorption, BBB permeation, P-gp substrate, and CYP inhibition.
-
Drug-likeness: Lipinski's rule of five, Ghose filter, etc.
-
Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.
-
-
Interpret the results to assess the compound's overall ADMET profile. The "BOILED-Egg" model provides a quick visual assessment of passive gastrointestinal absorption and blood-brain barrier permeation.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the integrated in silico workflow for the toxicity prediction of this compound.
Signaling Pathway: Prostaglandin Synthesis Inhibition
Given that this compound is an impurity of Nepafenac, a COX inhibitor, a key potential mechanism of toxicity involves the disruption of the prostaglandin synthesis pathway.
Conclusion
This technical guide provides a structured and detailed in silico approach for the toxicological assessment of this compound. By employing a combination of (Q)SAR modeling, molecular docking, and ADMET profiling, a comprehensive, albeit hypothetical, toxicity profile can be generated. The methodologies and visualizations presented herein offer a robust framework for researchers and drug development professionals to evaluate the potential risks associated with this and other pharmaceutical impurities in the absence of extensive experimental data. The findings from such an in silico evaluation are critical for guiding further targeted in vitro and in vivo testing, ultimately ensuring the safety and quality of pharmaceutical products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. genecards.org [genecards.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 6Y3C: Human COX-1 Crystal Structure [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. PDB-6y3c: Human COX-1 Crystal Structure - Yorodumi [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: pdb_00006y3c [wwpdb.org]
- 13. researchgate.net [researchgate.net]
- 14. CYP1A2 - Wikipedia [en.wikipedia.org]
- 15. Human Metabolome Database: Showing Protein Cytochrome P450 1A2 (HMDBP01560) [hmdb.ca]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. genecards.org [genecards.org]
- 19. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Key Intermediate in Nepafenac Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, with the CAS Number 78281-61-5, is a crucial chemical intermediate in the manufacturing of Nepafenac, a potent non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology. This document provides a comprehensive overview of the discovery, synthesis, and chemical properties of this intermediate, with a focus on its pivotal role in the production of Nepafenac. While this compound is primarily recognized as a precursor and at times referred to as "Nepafenac Impurity B," this guide consolidates the available technical information to support research and development in pharmaceutical manufacturing.
Introduction and Discovery
The history of this compound is intrinsically linked to the development of Nepafenac. Its discovery was not as a pharmacologically active agent itself, but as a necessary stepping stone in the chemical synthesis of Nepafenac. The development of efficient synthetic routes to Nepafenac led to the identification and characterization of this compound as a key intermediate. Various patented processes highlight its formation from 2-aminobenzophenone and 2-(methylthio)acetamide and its subsequent conversion to the final drug product.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 78281-61-5 | [3][4] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [3][5][6][7] |
| Molecular Weight | 300.38 g/mol | [3][5][6][7] |
| IUPAC Name | 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide | [5] |
| Synonyms | 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide, Nepafenac Impurity B | [5][8] |
| Melting Point | 153-155 °C | [7] |
| Appearance | Not explicitly stated, but its product, Nepafenac, is a yellow solid. | [1] |
| Storage | Refrigerator (2-8°C) for long-term storage is recommended. | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the overall synthesis of Nepafenac. The general approach involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a chlorinating agent, followed by a rearrangement.
General Synthesis Pathway
The synthesis can be broadly categorized into two main steps:
-
Formation of the Intermediate: Reaction of 2-aminobenzophenone with 2-(methylthio)acetamide.
-
Reduction to Nepafenac: Removal of the methylthio group to yield Nepafenac.
The following diagram illustrates the general workflow for the synthesis of Nepafenac, highlighting the central role of this compound.
References
- 1. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. Nepafenac synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | CAS No- 78281-61-5 [chemicea.com]
- 5. clearsynth.com [clearsynth.com]
- 6. sunidichemsys.com [sunidichemsys.com]
- 7. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
The Role of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in Nepafenac: A Technical Examination of Synthesis and Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) administered as an ophthalmic prodrug, undergoes specific degradation pathways influenced by environmental factors such as pH and oxidative stress. A critical aspect of ensuring its quality, safety, and efficacy lies in understanding its stability and the profile of its related substances. This technical guide delineates the established degradation pathways of Nepafenac, with a specific focus on clarifying the role of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. Contrary to potential misconceptions, this compound is not a degradation product but a key synthetic intermediate in the manufacturing of Nepafenac. Its presence in the final drug product is considered a process-related impurity. This document provides a comprehensive overview of Nepafenac's synthesis, its degradation under various stress conditions, and detailed experimental protocols for its analysis.
This compound: A Synthetic Intermediate, Not a Degradant
Extensive analysis of Nepafenac's synthesis and degradation profiles reveals that this compound is a pivotal intermediate in several patented manufacturing processes for Nepafenac.[1][2][3][4][5] The synthesis generally involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a chlorinating agent (like t-butylhypochlorite or N-chlorosuccinimide) to form this intermediate.[1][2] Subsequently, this compound is reduced, typically using a catalyst such as Raney nickel, to remove the methylthio group and yield the final active pharmaceutical ingredient, Nepafenac.[1][2][3][5]
Therefore, its presence in Nepafenac samples is indicative of a process-related impurity, arising from an incomplete reduction step during synthesis, rather than from the degradation of the Nepafenac molecule itself.[6][7][8]
Caption: Synthetic pathway of Nepafenac highlighting the intermediate role of this compound.
Established Degradation Pathways of Nepafenac
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Such studies on Nepafenac have shown that it is susceptible to degradation primarily through hydrolysis and oxidation.[9][10][11]
Hydrolytic Degradation
Under both acidic and basic conditions, Nepafenac undergoes hydrolysis of its amide group to form its active metabolite, Amfenac (2-amino-3-benzoylphenylacetic acid).[12][13] This is also the intended bioactivation pathway in the eye, where ocular hydrolases convert the prodrug Nepafenac into the active drug Amfenac.[9][14]
Under certain conditions, particularly acidic hydrolysis, Amfenac can further undergo intramolecular cyclization to form a lactam, 7-benzoyl-1,3-dihydro-indol-2-one (also referred to as cyclic-nepafenac or amfenac lactam).[12][13]
Caption: Primary hydrolytic degradation pathway of Nepafenac to Amfenac and its subsequent cyclization product.
Oxidative Degradation
Nepafenac is also susceptible to oxidative degradation. A notable and novel degradation product, (2-amino-3-benzoyl)-oxoacetic acid, has been identified, particularly under alkaline conditions.[13] Its formation is proposed to occur through the aerobic oxidation of the intermediate 7-benzoyl-1,3-dihydro-indol-2-one, which is formed from Nepafenac.[12][13] This indicates a complex interplay between hydrolytic and oxidative pathways. Other oxidative degradation products have been observed, though their structures are not always fully elucidated in the available literature.[10]
Caption: Proposed pathway for the formation of (2-amino-3-benzoyl)-oxoacetic acid from Nepafenac via an indolinone intermediate.
Quantitative Data from Forced Degradation Studies
The stability of Nepafenac under various stress conditions has been quantitatively assessed in several studies. The following table summarizes the percentage of degradation observed.
| Stress Condition | Reagent/Details | Time | Temperature | % Degradation of Nepafenac | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.01N HCl | 30 min | Room Temp | Significant | Amfenac, 7-benzoyl-1,3-dihydro-indol-2-one | [9] |
| 6 mM HCl in CH3CN:H2O (1:1) | 3 h | Room Temp | >95% conversion | 7-benzoyl-1,3-dihydro-indol-2-one, (2-amino-3-benzoyl)-oxoacetic acid (~0.1%) | [13] | |
| Base Hydrolysis | 0.05N NaOH | 1 hr | Room Temp | Significant | Amfenac, other unidentified products | [9] |
| 0.05N NaOH in CH3CN:H2O (1:1) | 1 hr | Room Temp | 20% | Amfenac, (2-amino-3-benzoyl)-oxoacetic acid | [13] | |
| Oxidative | 3% H2O2 | Not Specified | Not Specified | Significant | Four new degradation impurities, hydroxy- and cyclic-nepafenac | [10] |
| 30% H2O2 | Not Specified | Not Specified | Significant | Unspecified | [9] | |
| Thermal | Solid state | 5 days | 60°C | Stable | - | [10] |
| Aqueous solution (pH 7.6) | 10 days | 60°C | ~3% | Amfenac, 7-benzoyl-1,3-dihydro-indol-2-one | [13] | |
| Aqueous solution (pH 6.8) | 10 days | 60°C | ~13% | Amfenac, 7-benzoyl-1,3-dihydro-indol-2-one, (2-amino-3-benzoyl)-oxoacetic acid | [13] | |
| Photolytic | UV light | 5 days | Not Specified | Stable | - | [10] |
Note: "Significant" is used where exact percentages were not provided in the source material but substantial degradation was reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are outlines of typical experimental protocols employed in the investigation of Nepafenac degradation.
Forced Degradation Study Protocol
This protocol provides a general framework for inducing and analyzing the degradation of Nepafenac.
Caption: A typical experimental workflow for conducting forced degradation studies on Nepafenac.
Detailed Methodologies:
-
Sample Preparation: A stock solution of Nepafenac is typically prepared by dissolving a known quantity (e.g., 10 mg) in a suitable solvent like methanol and diluting to a specific volume (e.g., 10 mL).[9]
-
Acid Hydrolysis: To the Nepafenac solution, an equal volume of an acid solution (e.g., 1 mL of 0.01N HCl) is added. The mixture is then kept at room temperature for a specified duration (e.g., 30 minutes).[9]
-
Base Hydrolysis: Similarly, an equal volume of a basic solution (e.g., 1 mL of 0.05N NaOH) is added to the drug solution and maintained at room temperature for a period (e.g., 1 hour).[9]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3-30% H2O2) and kept at room temperature.
-
Thermal Degradation: The drug solution or solid drug substance is exposed to elevated temperatures (e.g., 60°C) for an extended period (e.g., up to 10 days).[13]
-
Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
After exposure, samples are typically neutralized (for acid and base hydrolysis), diluted with the mobile phase, and analyzed.
Analytical Method for Separation and Identification
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors are commonly employed.
-
Chromatographic System: A typical system would be a UHPLC or HPLC.
-
Column: A reverse-phase C18 column is frequently used (e.g., Waters Acquity BEH C18, 1.7 µm).[10]
-
Mobile Phase: A gradient elution is often used for optimal separation. A common mobile phase consists of an aqueous buffer (e.g., ammonium formate at pH 4.0) and an organic solvent mixture (e.g., acetonitrile and methanol).[9]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[10]
-
Detection: UV detection is commonly performed at a wavelength such as 235 nm or 245 nm.[9][10] Mass spectrometry (MS) is used for the identification and structural elucidation of the degradation products.[10]
Conclusion
This technical guide clarifies that this compound is a synthetic intermediate in the production of Nepafenac and not a product of its degradation. Understanding this distinction is vital for accurate impurity profiling and quality control during drug development and manufacturing. The primary degradation pathways for Nepafenac are hydrolysis to its active form, Amfenac, and subsequent cyclization, as well as oxidative degradation leading to compounds such as (2-amino-3-benzoyl)-oxoacetic acid. The provided quantitative data and experimental protocols offer a solid foundation for researchers and scientists working on the stability and analysis of Nepafenac.
References
- 1. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of high-purity nepafenac intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Nepafenac synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 7. This compound | CAS No- 78281-61-5 [chemicea.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 10. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. iris.cnr.it [iris.cnr.it]
- 14. centaurpharma.com [centaurpharma.com]
Methodological & Application
Application Notes and Protocols for the Detection of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in Pharmaceuticals
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, also known as Nepafenac Impurity B, is a known process-related impurity of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[1][2][3][4] The monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical to ensure their safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceuticals. This document provides detailed analytical methods and protocols for the detection and quantification of this compound in pharmaceutical samples, primarily focusing on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques, which are widely used for impurity profiling.[5][6][7][8][9]
Analytical Methods for Detection
The primary methods for the analysis of non-volatile organic impurities like this compound in pharmaceuticals are reversed-phase HPLC and UPLC, often coupled with UV or mass spectrometry detectors.[5][6][7][8][10] These methods offer high resolution and sensitivity for separating the main API from its related substances.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for the accurate quantification of impurities. The following protocol is a representative method for the analysis of Nepafenac and its impurities.
Experimental Protocol: HPLC
-
Apparatus:
-
High-Performance Liquid Chromatograph with a UV detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents and Materials:
-
Nepafenac reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Purified water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini-NX C18 (or equivalent)[6]
-
Mobile Phase A: 10mM Ammonium formate buffer (pH adjusted to 4.1 with formic acid)[6]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient program should be developed to ensure the separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards of Nepafenac and this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the pharmaceutical sample (e.g., crushed tablets, ophthalmic solution) in the diluent to achieve a target concentration of the API.
-
Spiked Sample Solution: Prepare a sample solution and spike it with a known amount of the this compound reference standard to confirm the peak identity and the method's accuracy.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to traditional HPLC. A validated UPLC method is highly suitable for the quality control of Nepafenac.[5][7][9]
Experimental Protocol: UPLC
-
Apparatus:
-
Ultra-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
-
Reagents and Materials:
-
Nepafenac reference standard
-
This compound reference standard
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Purified water (UPLC grade)
-
-
Chromatographic Conditions:
-
Column: Waters Acquity CSH C18, 100mm x 2.1mm, 1.7µm particle size (or equivalent)[7]
-
Mobile Phase A: Ammonium formate buffer (pH 4.0)[7]
-
Mobile Phase B: Acetonitrile and Methanol mixture[7]
-
Gradient Elution: A rapid gradient is typically employed, with a total run time of around 6.5 minutes.[7]
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: 245 nm[7]
-
Injection Volume: 1.0 µL[7]
-
-
Sample Preparation:
-
Similar to the HPLC method, prepare standard, sample, and spiked sample solutions using a suitable diluent (e.g., water:acetonitrile 50:50 v/v).[7] Ensure all solutions are filtered through a 0.22 µm syringe filter before injection.
-
Data Presentation
The performance of the analytical methods should be validated according to ICH guidelines.[9] Key validation parameters are summarized in the table below. The values are representative and may vary depending on the specific method and laboratory conditions.
| Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | > 0.999 | > 0.999[10] |
| Limit of Detection (LOD) | 15-30 ng/mL[6] | Capable of detecting impurities at 0.005% of the test concentration[10] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Accuracy (% Recovery) | 90-108%[6] | Not explicitly stated, but validated for accuracy[7][9] |
| Precision (% RSD) | < 2% | < 10.0% for impurities at the specification limit[7] |
| Specificity | Method is specific for the analyte in the presence of other impurities and degradation products. | Method is specific and stability-indicating.[7] |
Visualization of Experimental Workflows
Diagram 1: HPLC Analysis Workflow
Caption: A flowchart illustrating the key steps in the HPLC analysis of pharmaceuticals.
Diagram 2: UPLC Method Development Logic
Caption: Logical flow for the development of a UPLC method for impurity profiling.
Note on Gas Chromatography (GC): While HPLC and UPLC are the primary techniques for non-volatile impurities, Gas Chromatography (GC) is employed for the analysis of volatile organic impurities, residual solvents, or starting materials in the drug substance.[11] For a comprehensive impurity profile of a pharmaceutical product, both chromatographic techniques may be necessary.
References
- 1. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 2. This compound | 78281-61-5 [chemicalbook.com]
- 3. This compound | CAS No- 78281-61-5 [chemicea.com]
- 4. clearsynth.com [clearsynth.com]
- 5. RJPT - Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography [ir.vistas.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography - ProQuest [proquest.com]
- 10. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Nepafenac and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of amfenac.[1] It is primarily used as an ophthalmic solution to treat pain and inflammation associated with cataract surgery.[1] During the synthesis of Nepafenac and upon storage, various impurities can arise, which may affect the efficacy and safety of the drug product.[2] Therefore, a robust analytical method is crucial for the quantification of Nepafenac and the control of its impurities in both bulk drug substance and finished pharmaceutical formulations.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Nepafenac and its potential impurities. The method is developed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, ensuring the method's specificity. The protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][4][5]
Method Development Workflow
The development of a robust HPLC method involves a systematic approach to optimize the separation of the analyte from its impurities and any degradation products. The following diagram illustrates the typical workflow for HPLC method development.
Caption: Workflow for HPLC Method Development.
Materials and Reagents
-
Standards: Nepafenac reference standard, and impurity standards (e.g., Impurity A, Impurity B, etc.)[2]
-
Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.
-
Buffers: Ammonium formate, Formic acid.
-
Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Instrumentation: HPLC system with a UV or PDA detector, analytical balance, pH meter, sonicator, and volumetric glassware.
Chromatographic Conditions
Based on a review of existing literature, a reverse-phase HPLC method is most suitable for the analysis of Nepafenac and its impurities.[6][7][8][9]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate buffer (pH adjusted to 4.0 with Formic acid) |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Gradient Elution | A time-based gradient program to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm[7][10] or 254 nm[9][11] |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile (50:50 v/v)[6] |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (Nepafenac): Accurately weigh and dissolve an appropriate amount of Nepafenac reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a suitable concentration (e.g., 0.1 mg/mL each) in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration of Nepafenac and its impurities at a level relevant to the specification limits (e.g., Nepafenac at 100 µg/mL and impurities at 0.15 µg/mL).
-
Sample Solution: For drug product analysis, dissolve a quantity of the formulation equivalent to a target concentration of Nepafenac in the diluent. For bulk drug, dissolve an accurately weighed amount in the diluent. Sonicate and filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Nepafenac drug substance.[6][12][13]
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the diluent before HPLC analysis.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][8][14] The validation parameters and their interrelation are depicted below.
Caption: Interrelation of HPLC Method Validation Parameters.
System Suitability
Before each validation run, inject the working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of Nepafenac is not more than 2.0%, and the tailing factor is not more than 2.0.
Specificity
Specificity is demonstrated by the separation of the Nepafenac peak from all known impurities and degradation products. The peak purity of Nepafenac should be evaluated using a PDA detector to ensure no co-eluting peaks.
Linearity
The linearity of the method is established by analyzing a series of solutions at different concentrations. For Nepafenac, the range is typically 50% to 150% of the nominal concentration. For impurities, the range should cover from the limit of quantification (LOQ) to 150% of the specified limit. The correlation coefficient (r²) should be greater than 0.999.[9]
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The recovery should be within 98.0% to 102.0%.[9]
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making deliberate small variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the results. The system suitability parameters should remain within the acceptance criteria.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0 | |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
Table 2: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Nepafenac | ||
| Impurity A | ||
| Impurity B |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | Mean Recovery (%) | RSD (%) |
| Nepafenac | 80 | ||
| 100 | |||
| 120 |
Table 4: Precision Data
| Precision Type | Analyte | RSD (%) |
| Repeatability | Nepafenac | |
| Intermediate | Nepafenac |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | ||
| Impurity B |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of Nepafenac and its impurities in pharmaceutical samples. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in a regulated environment. The detailed protocol and validation parameters provide a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. rjptonline.org [rjptonline.org]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension) [pubmed.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. (Open Access) Development and validation of HPLC analytical method for Nepafenac in ophthalmic dosage form (suspension) (2014) | Shahnaz Usman | 11 Citations [scispace.com]
- 12. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a critical reference standard for the analysis of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology. It is a key intermediate and a potential impurity in the synthesis of Nepafenac, designated as Nepafenac Impurity B.[1][][3] Accurate identification and quantification of this compound are essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound as a reference standard.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a chlorinating agent. The reaction proceeds via an initial N-chlorination of 2-aminobenzophenone, followed by reaction with 2-(methylthio)acetamide and a subsequent[1][4]-sigmatropic rearrangement (Sommelet-Hauser rearrangement) to yield the desired product.[5] Various chlorinating agents, such as sulfuryl chloride, tert-butyl hypochlorite, N-chlorosuccinimide, and N-chlorophthalimide, have been reported for this transformation.[6][7]
Reaction Scheme
Figure 1. General reaction scheme for the synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on reported protocols.
| Parameter | Method using Sulfuryl Chloride |
| Starting Materials | 2-Aminobenzophenone, 2-(Methylthio)acetamide |
| Chlorinating Agent | Sulfuryl chloride |
| Base | Triethylamine |
| Solvent | Methylene chloride |
| Reaction Temperature | -30°C to room temperature |
| Yield | Not explicitly stated for intermediate |
| Purity (by HPLC) | >98% (typical for commercial standards)[1] |
| Appearance | Yellow solid[1] |
| Melting Point | 153-155 °C[6] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound using sulfuryl chloride as the chlorinating agent.
Protocol 1: Synthesis using Sulfuryl Chloride
Materials:
-
2-Aminobenzophenone
-
2-(Methylthio)acetamide
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA)
-
Methylene chloride (CH₂Cl₂)
-
Isopropyl alcohol
-
Water
Procedure:
-
Suspend 2-aminobenzophenone (75 g) and 2-(methylthio)acetamide (22 g) in methylene chloride (450 mL) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the suspension to -30°C.
-
Slowly add a solution of sulfuryl chloride (25 g) in methylene chloride (300 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at -30°C.
-
Stir the resulting mixture for an additional 30 minutes at -30°C.
-
Slowly add triethylamine (76 g) to the reaction mixture at -30°C and continue stirring for 60 minutes at the same temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (500 mL).
-
Separate the organic layer and extract the aqueous layer twice with methylene chloride (2 x 200 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain a residue.
-
Dissolve the residue in isopropyl alcohol (1940 mL) by heating to 65-70°C.
-
Allow the solution to cool to room temperature and stir for 30 minutes.
-
Filter the resulting precipitate, wash with isopropyl alcohol (150 mL), and dry in a hot air oven at 50-55°C to afford 2-amino-3-benzoyl-alpha-(methylthio)phenylacetamide as a yellow solid.
Workflow for Synthesis and Purification
Figure 2. Workflow for the synthesis and purification.
Characterization and Quality Control
To qualify this compound as a reference standard, a comprehensive analytical characterization is required. The following tests are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A purity of ≥98% is generally expected for a reference standard.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₆H₁₆N₂O₂S, MW: 300.38 g/mol ).[1][4][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To assess the purity of the crystalline solid. The reported melting point is in the range of 153-155°C.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the compound.
Commercial suppliers of "Nepafenac Impurity B" often provide a Certificate of Analysis (CoA) that includes data from these analytical techniques.[1]
Alternative Synthetic Approaches
While the protocol using sulfuryl chloride is well-documented, other chlorinating agents can be employed for the synthesis of this compound. These alternatives may offer advantages in terms of reaction conditions, yield, or impurity profile.
-
Using tert-Butyl Hypochlorite: The reaction of 2-aminobenzophenone with tert-butyl hypochlorite at low temperatures (e.g., -60°C) can generate the N-chloro intermediate, which then reacts with 2-(methylthio)acetamide.[7]
-
Using N-Chlorosuccinimide (NCS): NCS provides a solid, easier-to-handle alternative to gaseous or liquid chlorinating agents. The reaction is typically carried out in an appropriate organic solvent.
The choice of chlorinating agent can influence the reaction kinetics and the formation of byproducts. Therefore, careful optimization and characterization are necessary when adapting these alternative methods for the synthesis of a reference standard.
Conclusion
The synthesis of this compound as a reference standard is a crucial step in the quality control of Nepafenac. The provided protocol based on the use of sulfuryl chloride offers a reliable method for its preparation. Thorough analytical characterization is paramount to ensure the identity, purity, and suitability of the synthesized material as a reference standard for researchers, scientists, and drug development professionals.
References
- 1. allmpus.com [allmpus.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 7. HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Isolation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide from Nepafenac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a key intermediate and potential impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac. The protocol is designed for researchers in drug development and quality control who require a pure standard of this impurity for analytical method validation, toxicological studies, or further chemical analysis. The methodology is based on preparative High-Performance Liquid Chromatography (HPLC), a robust technique for separating components of a mixture with high resolution. This application note also includes physicochemical data for both Nepafenac and the target impurity, a detailed experimental workflow, and a discussion of the underlying principles.
Introduction
Nepafenac, chemically known as 2-amino-3-benzoylbenzeneacetamide, is a prodrug that is converted in the eye to amfenac, a potent cyclooxygenase (COX-1 and COX-2) inhibitor.[1] It is clinically used as an ophthalmic suspension to treat pain and inflammation associated with cataract surgery. During the synthesis of Nepafenac, several intermediates and byproducts may be formed, which can persist as impurities in the final active pharmaceutical ingredient (API). One such critical process-related impurity is this compound.[2][3][4][5] The presence and quantity of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.
The isolation of pure impurity standards is essential for the validation of analytical methods used for routine quality control of Nepafenac. This document outlines a systematic approach to isolate this compound from a bulk Nepafenac sample or a reaction mixture using preparative HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of Nepafenac and the target impurity, this compound, is presented in Table 1. This data is crucial for developing an effective separation strategy.
Table 1: Physicochemical Data of Nepafenac and this compound
| Property | Nepafenac | This compound |
| Chemical Structure | C₁₅H₁₄N₂O₂ | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 254.28 g/mol | 300.38 g/mol [3][6][7] |
| Appearance | Yellow crystalline solid or powder[8] | Yellow crystals[9] |
| Melting Point | 184 - 184.9 °C[8] | 153 - 155 °C[6] |
| Aqueous Solubility | 0.014 mg/mL[8] | Data not readily available, expected to be low |
| CAS Number | 71336-78-8 | 78281-61-5[3][4][5][7] |
Experimental Protocol: Isolation by Preparative HPLC
This protocol details the steps for isolating this compound from a Nepafenac sample. The method is adapted from analytical HPLC methods developed for Nepafenac and its impurities.[10][11]
Materials and Reagents
-
Nepafenac bulk drug substance (containing the target impurity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for fraction analysis
-
Rotary evaporator
-
Lyophilizer (optional)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile
-
Sample Solution: Dissolve an accurately weighed amount of the Nepafenac bulk sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a high concentration for preparative loading. The final concentration will depend on the solubility of the bulk material and the loading capacity of the column. Sonicate if necessary to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required based on the specific preparative HPLC system and the impurity profile of the Nepafenac sample.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimize based on analytical separation. A suggested starting point is a linear gradient from 30% to 70% B over 30 minutes. |
| Flow Rate | 15-25 mL/min (adjust based on column dimensions and pressure limits) |
| Detection Wavelength | 245 nm[10] |
| Injection Volume | Dependent on column loading capacity and sample concentration. Perform loading studies to determine the optimal volume. |
| Column Temperature | Ambient or controlled at 30 °C |
Isolation Procedure
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the peak of this compound. The retention time of the target impurity will be different from that of Nepafenac and other impurities. Use an analytical chromatogram as a reference.
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated compound.
-
Pooling and Solvent Evaporation: Pool the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator at a controlled temperature (e.g., 40 °C).
-
Lyophilization (optional): The remaining aqueous solution containing the isolated compound can be lyophilized to obtain a dry powder.
-
Characterization: Confirm the identity and purity of the isolated this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and analytical HPLC.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound from Nepafenac.
Caption: Workflow for the isolation of the target impurity.
Generation of the Impurity through Forced Degradation (Optional)
If the target impurity is not present in sufficient quantities in the starting Nepafenac material, forced degradation studies can be employed to potentially generate it. As this compound is a synthetic intermediate, it is more likely to be a process-related impurity rather than a degradant. However, understanding the degradation pathways of Nepafenac is crucial for developing stability-indicating methods. Nepafenac has been shown to degrade under acidic, basic, and oxidative stress conditions.[10][11] A logical pathway for the formation of impurities is depicted below.
Caption: Relationship between synthesis and degradation.
Conclusion
The protocol described in this application note provides a comprehensive guide for the isolation of this compound from Nepafenac. By utilizing preparative HPLC, researchers can obtain a high-purity standard of this impurity, which is invaluable for the development and validation of analytical methods, ensuring the quality and safety of Nepafenac drug products. The provided physicochemical data and workflow diagrams serve as practical tools for the successful implementation of this protocol in a laboratory setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CZ301776B6 - Process for preparing 2-amino-3-benzoylphenylacetamide (nepafenac) with minimum by-products - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS No- 78281-61-5 [chemicea.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 7. This compound | 78281-61-5 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in Medicinal Chemistry
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.[1][2] This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a synthetic precursor to Nepafenac. It also addresses its significance as a process-related impurity in the manufacturing of the final active pharmaceutical ingredient (API).
Note: Extensive literature searches have not revealed any direct therapeutic applications or biological activity studies for this compound itself. Therefore, the following application notes focus exclusively on its synthetic utility.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78281-61-5 | [2] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [2] |
| Molecular Weight | 300.38 g/mol | [2] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point | 557.9±50.0 °C (Predicted) | [2] |
| Appearance | Yellow solid | [3] |
| Synonyms | 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide, Nepafenac Impurity B | [4] |
Application in Medicinal Chemistry: Synthesis of Nepafenac
This compound is the penultimate intermediate in several patented synthetic routes to Nepafenac. The general synthetic strategy involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide, followed by the reductive desulfurization of the resulting intermediate.
Synthetic Workflow for Nepafenac via this compound
Caption: Synthetic pathway for Nepafenac involving the formation of the key intermediate, this compound.
Experimental Protocols
The following protocols are adapted from patent literature and provide methods for the synthesis of this compound and its subsequent conversion to Nepafenac.
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
This protocol is adapted from patent WO2014207769A1.[1]
Materials:
-
2-Aminobenzophenone (75 g)
-
2-(Methylthio)acetamide (22 g)
-
Methylene dichloride (750 mL total)
-
Sulfuryl chloride (25 g)
-
Triethylamine (76 g)
-
Water
Procedure:
-
Suspend 2-aminobenzophenone (75 g) and 2-(methylthio)acetamide (22 g) in methylene dichloride (450 mL).
-
Cool the suspension to -30 °C.
-
Add a solution of sulfuryl chloride (25 g) in methylene chloride (300 mL) dropwise over 30 minutes, maintaining the temperature at -30 °C.
-
Stir the resulting mixture for 30 minutes at -30 °C.
-
Slowly add triethylamine (76 g) at -30 °C and maintain the reaction for 60 minutes at the same temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water (500 mL).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol).
Protocol 2: Synthesis of this compound using tert-Butyl Hypochlorite
This protocol is based on the method described in U.S. Patent 4,313,949.[5]
Materials:
-
2-Aminobenzophenone
-
2-(Methylthio)acetamide
-
Anhydrous dichloromethane
-
tert-Butyl hypochlorite
-
Triethylamine
Procedure:
-
Dissolve 2-aminobenzophenone in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Add freshly prepared tert-butyl hypochlorite dropwise over 5 minutes.
-
Stir the resulting suspension at -70 °C for 30 minutes.
-
Add a solution of 2-(methylthio)acetamide in dichloromethane, pre-cooled to -70 °C.
-
Stir the mixture at -70 °C for 2 hours.
-
Add triethylamine and allow the solution to warm to room temperature over 2 hours.
-
Extract the reaction mixture with water.
-
Dry the organic phase over magnesium sulfate.
-
Reduce the volume of the organic phase and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter and dry the precipitate to yield this compound.
Protocol 3: Reduction of this compound to Nepafenac
This protocol is adapted from patent WO2014207769A1.[3]
Materials:
-
2-Amino-3-benzoyl-alpha-(methylthio)phenylacetamide (26 g)
-
Tetrahydrofuran (340 mL)
-
Water (80 mL)
-
Raney nickel (wet, 208 g)
-
Isopropyl alcohol (780 mL)
-
Hyflo bed (or equivalent filter aid)
Procedure:
-
Dissolve 2-Amino-3-benzoyl-alpha-(methylthio)phenylacetamide (26 g) in a mixture of tetrahydrofuran (340 mL) and water (80 mL).
-
Add wet Raney nickel (208 g) to the solution at room temperature.
-
Stir the mixture for 15 minutes.
-
Filter the reaction mixture through a hyflo bed to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the obtained solid in isopropyl alcohol (780 mL) at approximately 75-80 °C.
-
Allow the solution to cool to room temperature to induce precipitation.
-
Filter the precipitate and dry at 50-55 °C under reduced pressure to afford Nepafenac as a yellow solid.
Summary of Synthetic Methods
| Activating Agent | Solvent | Temperature | Base | Reference |
| Sulfuryl Chloride | Methylene Dichloride | -30 °C | Triethylamine | [1][6] |
| t-Butyl Hypochlorite | Dichloromethane | -70 °C | Triethylamine | [5] |
| N-Chlorosuccinimide | Not specified in abstract | Not specified in abstract | Not specified in abstract | [5] |
| N-Chlorophthalimide | Not specified in abstract | Not specified in abstract | Not specified in abstract | [1][7] |
Role as a Process Impurity
This compound is also a known process-related impurity in the production of Nepafenac.[2] Its presence in the final API needs to be monitored and controlled to ensure the quality and safety of the drug product. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for the detection and quantification of this and other related substances in Nepafenac.[8]
Conclusion
This compound is a vital intermediate in the synthesis of the ophthalmic NSAID, Nepafenac. The protocols provided herein offer established methods for its preparation and subsequent conversion. While this compound does not have known direct therapeutic applications, its efficient synthesis and control as an impurity are critical for the successful manufacturing of Nepafenac. Researchers and drug development professionals should consider these synthetic routes and analytical considerations when working with this compound.
References
- 1. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 3. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
- 4. clearsynth.com [clearsynth.com]
- 5. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. Process For The Preparation Of Nepafenac [quickcompany.in]
- 7. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Studying COX-2 Inhibition using 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a chemical compound of interest in the study of Cyclooxygenase-2 (COX-2) inhibition.[1][2][3] Structurally related to Nepafenac, a known non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, this compound serves as a valuable candidate for screening and characterization of potential new COX-2 inhibitors.[1][2][3][4] Understanding the interaction of such molecules with the COX-2 enzyme is crucial for the development of novel therapeutics with improved selectivity and reduced side effects.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[5][6][7] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation and in various pathological conditions, including cancer.[8][9] Selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]
These application notes provide a comprehensive guide for researchers to evaluate the COX-2 inhibitory potential of this compound. The document includes detailed protocols for in vitro enzyme assays, a summary of relevant signaling pathways, and templates for data presentation.
Data Presentation: Evaluating Inhibitory Potency and Selectivity
Quantitative analysis of enzyme inhibition is fundamental to characterizing a potential COX-2 inhibitor. The primary metrics are the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The ratio of these values provides the selectivity index, a critical parameter for assessing the drug's specificity.
Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.0 | 0.5 | 30 |
| Celecoxib (Reference) | 13.02 | 0.49 | 26.57 |
| Ibuprofen (Non-selective Reference) | 5.0 | 10.0 | 0.5 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
Experimental Protocols
In Vitro Fluorometric COX-2 Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound for the human recombinant COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2 Enzyme
-
This compound (Test Inhibitor)
-
Celecoxib (Positive Control, selective COX-2 inhibitor)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test inhibitor and reference compound (Celecoxib) in COX Assay Buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a 10X solution of the test inhibitor and controls.
-
Thaw all reagents on ice.
-
-
Assay Setup:
-
Add reagents to the wells of a 96-well plate as described in Table 2.
-
Enzyme Control (EC): Contains the enzyme but no inhibitor.
-
Inhibitor Control (IC): Contains the enzyme and a known inhibitor (Celecoxib).
-
Sample Screen (S): Contains the enzyme and the test inhibitor at various concentrations.
-
Solvent Control (SC): Contains the enzyme and the solvent used for the inhibitor (e.g., DMSO) to account for any solvent effects.
Table 2: Plate Setup for COX-2 Inhibition Assay
-
| Well Type | Reagent | Volume (µL) |
| EC | COX Assay Buffer | 10 |
| Reaction Mix | 80 | |
| Diluted Arachidonic Acid/NaOH | 10 | |
| IC | Celecoxib (10X) | 10 |
| Reaction Mix | 80 | |
| Diluted Arachidonic Acid/NaOH | 10 | |
| S | Test Inhibitor (10X) | 10 |
| Reaction Mix | 80 | |
| Diluted Arachidonic Acid/NaOH | 10 | |
| SC | Solvent (e.g., DMSO) | 10 |
| Reaction Mix | 80 | |
| Diluted Arachidonic Acid/NaOH | 10 |
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
-
78 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL Diluted COX Cofactor
-
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted test inhibitor, controls, or solvent to the appropriate wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
COX-2 Signaling Pathway
The expression of COX-2 is induced by a variety of stimuli, including inflammatory signals, growth factors, and tumor promoters.[8] These stimuli activate several intracellular signaling cascades that converge on the COX-2 gene promoter, leading to increased transcription and subsequent inflammation or tumorigenesis.
Caption: Simplified COX-2 signaling pathway.
Experimental Workflow for COX-2 Inhibitor Screening
The process of identifying and characterizing a novel COX-2 inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis.
References
- 1. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 2. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 3. This compound | 78281-61-5 [chemicalbook.com]
- 4. This compound | CAS No- 78281-61-5 [chemicea.com]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Evaluating the Biological Effects of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a chemical entity structurally related to Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Given this relationship, it is hypothesized that this compound may exhibit similar biological activities, primarily through the inhibition of the COX-2 enzyme and modulation of downstream inflammatory pathways.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[5][6] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6]
These application notes provide a comprehensive suite of cell-based assays to characterize the biological effects of this compound. The described protocols will enable researchers to assess its impact on cell viability, its potential to induce apoptosis, and its specific activity against COX-2 and downstream signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the biological effects of the test compound.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drugs induce apoptosis in association with activation of peroxisome proliferator-activated receptor gamma in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for the Purification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a key intermediate and known impurity in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] The purification of this compound is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The following sections detail purification by crystallization and column chromatography, offering methodologies suitable for different scales and purity requirements.
Data Presentation
The purity of commercially available this compound can vary. The following table summarizes reported purity levels from various sources, which can serve as a benchmark for purification outcomes.
| Supplier/Source | Reported Purity | Analytical Method |
| Clearsynth | 98.71% | HPLC |
| ChemScene | ≥98% | Not Specified |
| Apollo Scientific | 97% | Not Specified |
| Longyan Tianhua | 99% | Not Specified |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: recrystallization and silica gel column chromatography.
Protocol 1: Purification by Recrystallization
This protocol is adapted from methodologies described in the synthesis of Nepafenac, where this compound is an intermediate.[5] Recrystallization is a robust technique for purifying solid compounds on a larger scale.
Objective: To purify crude this compound by removing impurities through crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Isopropyl alcohol (IPA)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add approximately 30 mL of isopropyl alcohol.[5]
-
Heating: Attach a condenser to the flask and gently heat the mixture to 65-80°C using a heating mantle while stirring.[5] Continue heating and stirring until all the solid has dissolved.
-
Cooling and Crystallization: Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Precipitation: Stir the solution at room temperature for approximately 30 minutes to an hour to ensure complete precipitation.[5] For enhanced recovery, the flask can be further cooled in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the filtered solid (the "filter cake") with a small amount of cold isopropyl alcohol to remove any residual soluble impurities.[5]
-
Drying: Dry the purified solid in a vacuum oven at 50-55°C until a constant weight is achieved.[5]
Expected Outcome: A yellow crystalline solid with enhanced purity.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general method for purification using column chromatography, which is suitable for smaller quantities or when higher purity is required.
Objective: To separate this compound from its impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Purity Analysis (TLC): Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure desired compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid.
Visualizations
Workflow for Purification by Recrystallization
References
- 1. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 2. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 3. This compound | 78281-61-5 [chemicalbook.com]
- 4. This compound | CAS No- 78281-61-5 [chemicea.com]
- 5. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
Application Notes and Protocols for Studying the Kinetics of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for investigating the reaction kinetics of the formation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. This compound is a known impurity in the synthesis of Nepafenac, an anti-inflammatory drug.[1][2][3] Understanding the kinetics of its formation is crucial for optimizing the synthesis of Nepafenac and minimizing the generation of this impurity. The protocols outlined below describe various analytical techniques that can be employed for real-time reaction monitoring and the determination of kinetic parameters such as rate constants and reaction orders.
The formation of this compound involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide.[4] The general reaction is depicted below:
2-aminobenzophenone + 2-(methylthio)acetamide → this compound
The following sections detail the experimental setups using Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to monitor the progress of this reaction and determine its kinetic properties.
Data Presentation
Quantitative data obtained from kinetic experiments should be organized systematically to facilitate analysis and comparison. The following tables are examples of how to structure the collected data.
Table 1: Initial Reaction Rate Data for Varying Reactant Concentrations
| Experiment | Initial [2-aminobenzophenone] (mol/L) | Initial [2-(methylthio)acetamide] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
Table 2: Concentration vs. Time Data from a Single Kinetic Run
| Time (s) | [2-aminobenzophenone] (mol/L) | [this compound] (mol/L) |
| 0 | 0.100 | 0.000 |
| 60 | 0.091 | 0.009 |
| 120 | 0.083 | 0.017 |
| 180 | 0.076 | 0.024 |
| 300 | 0.065 | 0.035 |
| 600 | 0.042 | 0.058 |
| 900 | 0.027 | 0.073 |
| 1200 | 0.018 | 0.082 |
Table 3: Summary of Determined Kinetic Parameters
| Parameter | Value | Units |
| Reaction Order with respect to 2-aminobenzophenone | 1 | - |
| Reaction Order with respect to 2-(methylthio)acetamide | 0 | - |
| Overall Reaction Order | 1 | - |
| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | s⁻¹ |
| Activation Energy (Ea) | 56.0 | kJ/mol |
| Pre-exponential Factor (A) | 2.5 x 10⁸ | s⁻¹ |
Experimental Protocols
The following are detailed protocols for three common methods for monitoring the kinetics of the target reaction.
Protocol 1: In-Situ NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a chemical reaction in real-time.[5][6][7][8][9] It allows for the simultaneous observation and quantification of reactants, intermediates, and products.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostatted NMR probe
-
Reactants: 2-aminobenzophenone, 2-(methylthio)acetamide
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-aminobenzophenone of known concentration in the chosen deuterated solvent.
-
Prepare a separate stock solution of 2-(methylthio)acetamide of known concentration in the same deuterated solvent.
-
Add a known amount of the internal standard to one of the stock solutions.
-
-
Reaction Initiation:
-
Place a precise volume of the 2-aminobenzophenone stock solution into an NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
-
Acquire a spectrum of the starting material (t=0).
-
Inject a precise volume of the 2-(methylthio)acetamide stock solution into the NMR tube to initiate the reaction.
-
-
Data Acquisition:
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[7] The time interval will depend on the reaction rate and should be chosen to provide a sufficient number of data points over the course of the reaction.
-
The use of automated acquisition programs is highly recommended.[8]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Identify characteristic peaks for the reactants and the product, this compound.
-
Integrate the area of these characteristic peaks relative to the integral of the internal standard at each time point.
-
Calculate the concentration of each species at each time point using the relative integral values.
-
Plot the concentration of a reactant or product as a function of time to obtain the reaction profile.
-
Use this data to determine the rate law and rate constant.[10][11][12]
-
Protocol 2: UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient method for monitoring reactions where there is a change in the absorbance of a chromophore in the reaction mixture.[13][14][15][16]
Materials and Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Reactants: 2-aminobenzophenone, 2-(methylthio)acetamide
-
Appropriate solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Wavelength Selection:
-
Obtain the UV-Vis absorption spectra of the individual reactants and the purified product in the chosen solvent to identify a wavelength (λ_max) where the product has significant absorbance and the reactants have minimal absorbance, or vice versa.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the product (or a reactant) of known concentrations.
-
Measure the absorbance of each standard solution at the chosen wavelength.
-
Plot a calibration curve of absorbance versus concentration to establish the relationship (Beer-Lambert Law).
-
-
Kinetic Measurement:
-
Equilibrate the solvent and reactant solutions to the desired temperature.
-
Pipette the required volumes of the reactant solutions into a quartz cuvette.
-
Quickly mix the contents and place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Start monitoring the absorbance at the selected wavelength as a function of time.
-
-
Data Analysis:
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and versatile technique for separating and quantifying the components of a reaction mixture.[19][20][21]
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Reactants: 2-aminobenzophenone, 2-(methylthio)acetamide
-
Reaction solvent
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Quenching agent (if necessary, to stop the reaction)
-
Autosampler vials
Procedure:
-
Method Development:
-
Develop an HPLC method that can effectively separate the reactants and the product. This involves selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.
-
-
Calibration:
-
Prepare standard solutions of known concentrations for both reactants and the product.
-
Inject these standards into the HPLC to determine their retention times and to create calibration curves of peak area versus concentration.
-
-
Kinetic Experiment:
-
Set up the reaction in a thermostatted vessel with stirring.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a chemical quencher).
-
Dilute the aliquot with a suitable solvent and transfer it to an HPLC vial.
-
-
Sample Analysis:
-
Inject the samples from the different time points into the HPLC system.
-
Record the chromatograms and integrate the peak areas for the reactants and the product.
-
-
Data Analysis:
-
Use the calibration curves to convert the peak areas to concentrations for each component at each time point.
-
Plot the concentrations as a function of time to generate the reaction profiles.
-
Determine the rate law and rate constant from this data.
-
Visualizations
The following diagrams illustrate the experimental workflow, the logical relationship for data analysis, and a proposed reaction pathway.
Caption: General experimental workflow for a kinetic study.
Caption: Logical flow from experimental data to kinetic parameters.
Caption: Proposed simplified reaction pathway.
References
- 1. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 78281-61-5 [chemicalbook.com]
- 4. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 5. New NMR method enables monitoring of chemical reactions in metal containers | COM / Unit Communication and Media [press.uni-mainz.de]
- 6. New NMR method enables monitoring of chemical reactions in metal containers - Analysis of heterogeneous samples in metal containers using zero- to ultralow-field NMR spectroscopy [analytica-world.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Reaction rate constant - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Khan Academy [khanacademy.org]
- 19. reddit.com [reddit.com]
- 20. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Application Notes and Protocols for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is primarily documented as an impurity of the non-steroidal anti-inflammatory drug, Nepafenac.[1][2][3][4][5] As of the current date, there is a lack of specific published studies detailing its direct application in drug metabolism research. The following application notes and protocols are presented as a scientifically guided framework for how this compound could be investigated in drug metabolism studies, based on its chemical structure as a benzophenone derivative and established methodologies in the field.
Introduction
This compound is a chemical entity belonging to the benzophenone class of compounds.[6] Benzophenones are known to undergo metabolic transformations and can interact with drug-metabolizing enzymes.[7][8] Therefore, understanding the metabolic fate and potential enzymatic interactions of this compound is crucial, particularly if it is present as a significant impurity in a pharmaceutical product. These studies are essential for a comprehensive safety and toxicological assessment.
This document provides detailed protocols for investigating the in vitro metabolic stability, metabolite identification, and potential for cytochrome P450 (CYP) inhibition of this compound.
Potential Areas of Investigation
-
Metabolic Stability: Determining the rate at which the compound is metabolized by liver enzymes. This is a key parameter in predicting its in vivo clearance.[9]
-
Metabolite Identification: Identifying the chemical structures of the metabolites formed. This is critical for understanding the biotransformation pathways and assessing the potential activity or toxicity of the metabolites.
-
CYP Inhibition: Evaluating the potential of the compound to inhibit major cytochrome P450 enzymes. This is important for predicting potential drug-drug interactions.[10]
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 92 |
| 15 | 78 |
| 30 | 61 |
| 60 | 35 |
| Calculated Half-life (t½, min) | 45.2 |
| Calculated Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 |
Table 2: Hypothetical Metabolite Profile of this compound
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | S-Oxidation (Sulfoxide) | 316.1 |
| M2 | S-Oxidation (Sulfone) | 332.1 |
| M3 | N-dealkylation | 254.1 |
| M4 | Aromatic Hydroxylation | 316.1 |
| M5 | Glucuronide Conjugate of Parent | 476.1 |
Table 3: Hypothetical Cytochrome P450 Inhibition Profile (IC50 Values)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 75.3 |
| CYP2C19 | 89.1 |
| CYP2D6 | > 100 |
| CYP3A4 | 45.8 |
Experimental Protocols
Protocol for In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with internal standard, e.g., warfarin)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system and human liver microsomes (final protein concentration 0.5 mg/mL).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol for Metabolite Identification
Objective: To identify the major metabolites of this compound formed in human liver microsomes.
Materials:
-
Same as for metabolic stability, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow the incubation procedure as described for metabolic stability, using a higher concentration of the test compound and a single, longer incubation time.
-
After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data using metabolite identification software to search for potential metabolites based on predicted biotransformation pathways (e.g., oxidation, hydrolysis, conjugation).
-
Characterize the structure of potential metabolites by interpreting their mass spectra and fragmentation patterns.
Protocol for Cytochrome P450 Inhibition Assay
Objective: To assess the inhibitory potential of this compound against major human CYP isoforms.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
CYP-specific probe substrates and their corresponding metabolites (refer to literature for standard probes)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well plates (fluorescence or clear bottom, depending on the detection method)
-
Plate reader (fluorescence or LC-MS/MS)
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the formation of the metabolite using either a fluorescence plate reader or LC-MS/MS.
-
Run control experiments with a known inhibitor for each CYP isoform.
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Hypothetical Metabolic Pathway.
Caption: Logical Flow of a CYP Inhibition Assay.
References
- 1. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 2. This compound | 78281-61-5 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 5. This compound | CAS No- 78281-61-5 [chemicea.com]
- 6. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues specifically for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide and other similar basic compounds.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, accuracy, and quantification.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.
Is your peak for this compound showing significant tailing?
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][3] A tailing factor (Tf) greater than 1.2 is generally considered significant.[1]
Potential Cause 1: Secondary Interactions with the Stationary Phase
The primary cause of peak tailing for basic compounds like this compound is often the interaction of the amine functional group with acidic silanol groups on the surface of silica-based stationary phases.[3][4]
-
Solution 1.1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated amine group of the analyte.[3][5]
-
Solution 1.2: Use an End-Capped Column. Modern "Type B" silica columns are often end-capped, a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[3][4]
-
Solution 1.3: Increase Buffer Concentration. A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[5]
-
Solution 1.4: Use a Mobile Phase Additive. Adding a sacrificial base, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.[5]
-
Solution 1.5: Consider an Alternative Stationary Phase. Columns with a different stationary phase, such as those with a positive surface charge or hybrid silica-organic materials, can offer better peak shape for basic compounds.[3]
Potential Cause 2: Column Issues
Problems with the HPLC column itself can lead to peak distortion for all analytes in the chromatogram.
-
Solution 2.1: Check for Column Voids or Contamination. A void at the column inlet or contamination of the column frit can cause peak tailing.[6] This can often be resolved by reversing and flushing the column or, if the problem persists, by replacing the column.[6]
-
Solution 2.2: Column Degradation. Over time, especially with aggressive mobile phases or high temperatures, the stationary phase can degrade, leading to poor peak shape.[1] If the column is old or has been used extensively, replacement may be necessary.[1]
Potential Cause 3: Inappropriate Mobile Phase Conditions
The composition and preparation of the mobile phase are critical for achieving good chromatography.
-
Solution 3.1: Ensure Proper Solvent Strength. If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase, leading to tailing.[7] A modest increase in the organic solvent composition may improve peak shape.
-
Solution 3.2: Proper Mobile Phase Preparation. Inconsistent mobile phase composition due to improper mixing or evaporation of the organic component can affect peak shape.[5] Always ensure accurate preparation and adequate mixing.
Potential Cause 4: System and Instrumental Effects
Extra-column band broadening can contribute to peak tailing.
-
Solution 4.1: Minimize Tubing Length and Diameter. Long or wide-bore tubing between the injector, column, and detector can lead to peak dispersion.[2] Use tubing with the smallest possible internal diameter and length.
-
Solution 4.2: Check for Leaks and Poor Connections. Loose fittings or leaks in the system can disrupt the flow path and cause peak distortion.
Potential Cause 5: Sample Overload
Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][6]
-
Solution 5.1: Reduce Injection Volume or Sample Concentration. Dilute the sample or reduce the injection volume to see if the peak shape improves.[6]
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for my analysis of this compound?
Peak tailing is a concern because it can negatively impact several aspects of your analysis:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[1]
-
Inaccurate Quantification: The asymmetrical nature of tailing peaks can lead to errors in peak area calculation.[1]
-
Lower Sensitivity: Broader, tailing peaks have a lower peak height, which can reduce the signal-to-noise ratio and affect the limit of detection.
Q2: I'm seeing tailing for all the peaks in my chromatogram, not just my target analyte. What could be the cause?
If all peaks are tailing, the issue is likely related to a physical problem in the HPLC system that affects the entire flow path before separation occurs.[6][8] Common causes include:
-
A partially blocked column inlet frit.[6]
-
A void at the head of the column.[5]
-
Excessive extra-column volume from long or wide tubing.[1]
Q3: How does the pH of the mobile phase affect the peak shape of my basic compound?
For a basic compound like this compound, the mobile phase pH is a critical parameter.[9]
-
At a low pH (e.g., below 3), the amine group on your molecule will be protonated (positively charged), and the acidic silanol groups on a silica-based column will be largely non-ionized. This minimizes the strong secondary ionic interactions that cause peak tailing.[5]
-
At an intermediate pH , both the analyte and the silanol groups can be ionized, leading to strong interactions and significant peak tailing.[10]
-
At a high pH , the silanol groups are ionized, but the basic analyte is in its neutral form, which can also improve peak shape.[9] However, traditional silica-based columns are not stable at high pH.
Q4: What is a guard column, and can it help with peak tailing?
A guard column is a short, disposable column installed before the main analytical column. While its primary purpose is to protect the analytical column from strongly retained impurities and particulates, which can cause blockages and peak distortion, it does not directly solve peak tailing caused by secondary chemical interactions. However, by extending the life of the analytical column, it can help maintain good peak shape over time.
Quantitative Data Summary
The following tables summarize the general effects of key HPLC parameters on peak shape for basic compounds like this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Compounds
| Mobile Phase pH Range | Analyte (Amine) Ionization State | Silanol Group Ionization State | Expected Peak Shape |
| < 3 | Protonated (Cationic) | Mostly Non-ionized | Generally good, symmetrical peaks |
| 3 - 7 | Protonated (Cationic) | Partially to Fully Ionized | Significant peak tailing due to strong ionic interactions |
| > 7 (on stable columns) | Neutral | Fully Ionized | Can provide good peak shape |
Table 2: Troubleshooting Summary for Peak Tailing
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Decrease pH to 2.5 - 3.0 using an appropriate buffer (e.g., phosphate or formate). | Reduced silanol interactions, leading to a more symmetrical peak. |
| Column Chemistry | Use a high-purity, end-capped C18 or C8 column. Consider a hybrid or polymer-based column. | Minimized active sites for secondary interactions. |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) or another amine modifier to the mobile phase. | The additive competitively binds to silanol groups, masking them from the analyte. |
| Buffer Concentration | Increase buffer strength to 20-50 mM. | Improved masking of residual silanol activity. |
| Injection Volume | Reduce the injection volume by half. | If overload is the issue, peak shape will improve. |
| Column Integrity | Reverse and flush the column. If the problem persists, replace the column. | Removal of blockages or replacement of a degraded column will restore peak shape. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic solvent (e.g., acetonitrile or methanol) and aqueous composition, but with different pH values. For example:
-
Mobile Phase A: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: 50:50 Acetonitrile:10mM Ammonium Acetate (pH ~6.8)
-
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.
-
Inject the Sample: Inject a standard solution of this compound.
-
Analyze the Chromatogram: Record the chromatogram and calculate the tailing factor for the analyte peak.
-
Repeat for Other Mobile Phases: Repeat steps 2-4 for each of the prepared mobile phases.
-
Compare Results: Compare the peak shapes and tailing factors obtained at different pH values to determine the optimal pH for your separation.
Visualizations
Below is a troubleshooting workflow to guide you through the process of diagnosing and resolving HPLC peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical intermediate used in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID). It is also known as a process impurity in the manufacturing of Nepafenac.[1][2][3][4][5] Its chemical formula is C₁₆H₁₆N₂O₂S, and its CAS number is 78281-61-5.[1]
Q2: What is the general synthetic route for this compound?
A2: The most common synthetic route involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a suitable chlorinating agent.[6] This is followed by purification to isolate the desired product. The choice of chlorinating agent and reaction conditions are critical for the success of the synthesis.
Q3: What are the critical parameters influencing the yield and purity of the synthesis?
A3: Several parameters critically affect the outcome of the synthesis:
-
Choice of Chlorinating Agent: Different agents such as sulfuryl chloride, t-butylhypochlorite, N-chlorosuccinimide, and N-chlorophthalimide have been used and can influence the formation of byproducts.[6]
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -40°C to 0°C) to control the reactivity and minimize side reactions.[6]
-
Solvent: Chlorinated solvents are often used, and the choice of solvent can impact reaction kinetics and solubility of reactants.[6]
-
Base: An organic base is often employed to neutralize the acid generated during the reaction.[6]
-
Purification Method: Crystallization is a common method for purification, and the choice of solvent for crystallization is important for obtaining a high-purity product.[6][7]
Q4: What are the common side reactions and impurities encountered during the synthesis?
A4: A significant impurity that can form is 2-amino-3-benzoyl-5-chlorobenzeneacetamide.[6] The formation of this impurity is a known drawback and can cause reproducibility issues.[6] Its formation is often attributed to the choice of chlorinating agent and reaction conditions that may favor chlorination of the aromatic ring of 2-aminobenzophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inefficient Chlorinating Agent | The choice of chlorinating agent is crucial. While several have been reported, their efficiency can vary. Consider screening different chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under your reaction conditions.[6] |
| Suboptimal Reaction Temperature | The reaction is typically exothermic and requires careful temperature control. Ensure the reaction mixture is maintained at the optimal low temperature (e.g., -30°C) during the addition of reagents to prevent degradation and side reactions.[6] |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants, particularly the chlorinating agent relative to the 2-(methylthio)acetamide. An excess or deficit can lead to incomplete reaction or increased byproduct formation. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of reactive intermediates. |
| Inefficient Purification | Low yield may also result from losses during workup and purification. Optimize the crystallization process by screening different solvents and temperatures to maximize the recovery of the product. Isopropyl alcohol has been used for crystallization.[6] |
Issue 2: High Levels of 2-amino-3-benzoyl-5-chlorobenzeneacetamide Impurity
| Possible Cause | Suggested Solution |
| Choice of Chlorinating Agent | Some chlorinating agents may have a higher propensity for aromatic ring chlorination. If high levels of the 5-chloro impurity are observed, consider switching to an alternative chlorinating agent. For instance, processes have been developed using sulfuryl chloride to afford the desired product.[6] |
| Reaction Conditions | High temperatures or prolonged reaction times can sometimes promote side reactions. Adhere strictly to the optimized reaction temperature and time. |
| Purification Strategy | If the impurity is still present after the reaction, a robust purification strategy is needed. Recrystallization from a suitable solvent system may help in reducing the level of this impurity. Careful selection of the recrystallization solvent is key. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | :--- | Suggested Solution | | Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion before initiating workup. | | Formation of Oily Byproducts | The presence of oily byproducts can hinder crystallization. Consider an additional purification step such as column chromatography on silica gel before crystallization to remove these impurities.[7] | | Suboptimal Crystallization Conditions | Experiment with different solvents or solvent mixtures for crystallization. Isopropyl alcohol and isopropyl ether have been mentioned in the literature.[6][7] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
The following is a representative experimental protocol based on literature for the synthesis of this compound.
Synthesis of this compound [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminobenzophenone and 2-(methylthio)acetamide in a chlorinated solvent.
-
Cooling: Cool the solution to a low temperature, for example, -30°C.
-
Reagent Addition: Slowly add sulfuryl chloride to the cooled reaction mixture while maintaining the low temperature.
-
Reaction Time: Stir the reaction mixture at this temperature for a period of 30 minutes to 2 hours.
-
Workup: After the reaction is complete, proceed with an aqueous workup to remove water-soluble components.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like methylene chloride.
-
Concentration: Combine the organic layers and concentrate under reduced pressure to obtain a residue.
-
Crystallization: Dissolve the residue in a suitable solvent such as isopropyl alcohol at an elevated temperature (e.g., 65-70°C).
-
Isolation: Allow the solution to cool to room temperature to facilitate the precipitation of the product.
-
Drying: Filter the solid, wash with a small amount of cold solvent, and dry under reduced pressure to obtain this compound as a solid.
Data Presentation
Table 1: Comparison of Chlorinating Agents in the Synthesis of this compound
| Chlorinating Agent | Reference | Notes |
| t-butylhypochlorite | U.S. Patent 4,313,949[6] | One of the earlier described methods. |
| N-chlorosuccinimide | U.S. Patent 8,278,484[6] | An alternative to t-butylhypochlorite. |
| N-chlorophthalimide | Indian Publication No. 148/MUM/2011[6] | Another alternative chlorinating agent. |
| Sulfuryl chloride | WO2014207769A1[6] | A process using this reagent has been described. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 2. This compound | CAS No- 78281-61-5 [chemicea.com]
- 3. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 4. This compound | 78281-61-5 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 7. HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives - Google Patents [patents.google.com]
Reducing the formation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide during Nepafenac synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Nepafenac. The focus is on understanding and controlling the levels of the key intermediate, 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, to ensure a high-yielding and pure final product.
Frequently Asked Questions (FAQs)
Q1: Is this compound an impurity in Nepafenac synthesis?
A1: this compound is a crucial intermediate in the synthesis of Nepafenac, not typically considered a final impurity if the reaction goes to completion.[1][2][3] It is formed by the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a chlorinating agent.[4][5][6] This intermediate is then reduced to yield Nepafenac. However, incomplete reduction or carryover of this intermediate into the final product would render it an impurity. Therefore, monitoring and ensuring its complete conversion is critical.
Q2: What are the common methods to synthesize the this compound intermediate?
A2: The synthesis of this intermediate generally involves the reaction of 2-aminobenzophenone and 2-(methylthio)acetamide using a chlorinating agent. Several chlorinating agents have been reported, including:
The choice of agent and reaction conditions can influence the yield and purity of the intermediate.
Q3: How is the this compound intermediate converted to Nepafenac?
A3: The conversion of the intermediate to Nepafenac is achieved through a reduction reaction that removes the methylthio group.[8] The most commonly employed method is desulfurization using Raney nickel as a catalyst.[1][2][4] The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[4][5][7]
Q4: What analytical techniques are suitable for monitoring the formation and consumption of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the progress of the reaction.[9][10] It allows for the separation and quantification of the starting materials, the intermediate, Nepafenac, and any side products or impurities. Other techniques like Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound intermediate | Inefficient chlorination of 2-aminobenzophenone. | Optimize the choice and amount of chlorinating agent (e.g., t-butylhypochlorite, NCS, sulfuryl chloride). Ensure anhydrous reaction conditions as moisture can consume the chlorinating agent. |
| Sub-optimal reaction temperature. | The reaction is often performed at low temperatures (e.g., -65°C to -30°C) to control reactivity and minimize side reactions.[1][4] Carefully control and monitor the temperature throughout the addition of reagents. | |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature after the initial low-temperature addition, while monitoring for side product formation. | |
| Presence of unreacted this compound in the final Nepafenac product | Incomplete reduction (desulfurization). | Ensure the Raney nickel catalyst is active and used in a sufficient amount. The activity of Raney nickel can vary, so using a fresh or properly stored batch is crucial. |
| Insufficient reaction time or temperature for the reduction step. | The reduction is typically rapid at room temperature.[1] However, if monitoring shows incomplete conversion, extending the reaction time or a slight increase in temperature can be explored. | |
| Catalyst poisoning. | Ensure the intermediate is of high purity before the reduction step, as certain functional groups can poison the Raney nickel catalyst. | |
| Formation of chlorinated impurities, such as 2-amino-3-benzoyl-5-chlorobenzeneacetamide | Side reaction during the formation of the intermediate. | The use of certain chlorinating agents can lead to chlorination on the aromatic ring.[4][5][6] Using sulfuryl chloride in the presence of a base at low temperatures has been reported to be an improved process.[4][5] |
| Carryover of chlorinated impurities into the final product. | If chlorinated impurities are formed, they can be difficult to remove by simple crystallization.[4][5][6] A purification step involving hydrogenation may be necessary to convert the chlorinated impurity to Nepafenac.[5][7] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a method utilizing sulfuryl chloride.
Materials:
-
2-aminobenzophenone
-
2-(methylthio)acetamide
-
Methylene dichloride (DCM)
-
Sulfuryl chloride
-
Triethylamine
Procedure:
-
Suspend 2-aminobenzophenone and 2-(methylthio)acetamide in methylene dichloride in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the suspension to -30°C.
-
Slowly add a solution of sulfuryl chloride in methylene dichloride to the suspension while maintaining the temperature at -30°C.
-
Stir the resulting mixture at -30°C for approximately 30 minutes.
-
Slowly add triethylamine to the reaction mixture, again maintaining the temperature at -30°C.
-
Continue stirring at this temperature for about 60 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with methylene dichloride.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from a suitable solvent like isopropyl alcohol.[4]
Synthesis of Nepafenac via Reduction of the Intermediate
This protocol describes the desulfurization of the intermediate using Raney nickel.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Raney nickel (wet)
Procedure:
-
Dissolve this compound in a mixture of tetrahydrofuran and water in a reaction vessel.
-
At room temperature, add wet Raney nickel to the solution.
-
Stir the mixture vigorously for approximately 15-30 minutes. The reaction progress should be monitored by HPLC or TLC.
-
Once the reaction is complete, filter the mixture through a bed of celite or a similar filter aid to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
The resulting solid can be purified by crystallization from a suitable solvent, such as isopropyl alcohol, to yield Nepafenac as a yellow solid.[4][5][7]
Visualizations
Caption: Workflow for the synthesis of Nepafenac.
Caption: Troubleshooting logic for residual intermediate.
References
- 1. Nepafenac synthesis - chemicalbook [chemicalbook.com]
- 2. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide - Google Patents [patents.google.com]
- 3. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 4. Process For The Preparation Of Nepafenac [quickcompany.in]
- 5. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 7. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 8. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
Resolving co-elution of Nepafenac and 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Nepafenac and its process-related impurity, 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, during chromatographic analysis. The following question-and-answer format directly addresses specific issues to facilitate efficient problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution or complete co-elution between Nepafenac and the this compound impurity using our current reversed-phase HPLC method. What are the initial steps to troubleshoot this issue?
A1: Co-elution in reversed-phase chromatography is often resolved by systematically adjusting key chromatographic parameters that influence selectivity. Start by verifying the fundamental aspects of your method and then proceed with incremental adjustments.
Initial Verification Steps:
-
Confirm System Suitability: Ensure your HPLC system is performing optimally by running a system suitability test with a standard of a well-characterized compound. Check for peak shape, tailing factor, and theoretical plates.
-
Verify Mobile Phase Preparation: Inaccuracies in mobile phase pH or composition can significantly impact retention and selectivity. Double-check all calculations and measurements.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to retention time drift and poor resolution.
Primary Troubleshooting Approaches:
-
Mobile Phase pH Adjustment: The ionization state of both Nepafenac and the impurity can be manipulated by altering the mobile phase pH. Since both compounds contain an amino group, adjusting the pH can change their hydrophobicity and interaction with the stationary phase.
-
Organic Modifier Optimization: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will alter the elution strength of the mobile phase and can improve separation.
-
Gradient Optimization: If using a gradient method, modifying the gradient slope, initial and final organic concentrations, and the gradient time can effectively resolve closely eluting peaks.
Q2: Can you provide a detailed starting method for the separation of Nepafenac and this compound?
A2: A validated Ultra Performance Liquid Chromatography (UPLC) method has been reported for the separation of Nepafenac and its related substances[1][2]. This method can be adapted for conventional HPLC systems.
Recommended Starting Experimental Protocol
| Parameter | Condition |
| Column | Waters Acquity CSH C18, 100mm x 2.1mm, 1.7µm (or a similar C18 column) |
| Mobile Phase A | Ammonium formate buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. The exact gradient should be optimized for your specific column and system. |
| Flow Rate | 0.4 mL/min (can be adjusted for HPLC systems, typically 1.0 mL/min) |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 1.0 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Note: This method was developed for a UPLC system and may require modification (e.g., flow rate, gradient profile) for use with a standard HPLC system.
Q3: We have tried adjusting the mobile phase composition with limited success. What other parameters can we investigate to resolve the co-eluting peaks?
A3: If mobile phase optimization is insufficient, consider the following factors that can influence chromatographic selectivity:
-
Stationary Phase Chemistry: Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. Consider screening columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Cyano) that can offer alternative separation mechanisms.
-
Column Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. A systematic study of temperature effects (e.g., in 5°C increments) may reveal an optimal temperature for separation.
-
Flow Rate: While less common for resolving co-eluting peaks, in some cases, a lower flow rate can improve resolution by allowing more time for interactions between the analytes and the stationary phase.
Physicochemical Properties of Nepafenac and its Impurity
A clear understanding of the physicochemical properties of the analytes is fundamental to developing a robust separation method.
| Property | Nepafenac | This compound |
| Molecular Formula | C15H14N2O2[1][3] | C16H16N2O2S[4] |
| Molecular Weight | 254.28 g/mol [1][3] | 300.38 g/mol [4] |
| IUPAC Name | 2-(2-amino-3-benzoylphenyl)acetamide[1] | 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide |
| Predicted pKa | ~16.09[5] | Not available |
| Solubility | Soluble in DMSO, ethanol, and DMF. Very slightly soluble in water (0.014 mg/mL)[5]. | Not available |
The key structural difference is the presence of a methylthio (-SCH3) group on the alpha-carbon of the acetamide side chain in the impurity, which increases its molecular weight and is likely to alter its polarity and retention characteristics.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Nepafenac and its impurity.
Caption: A logical workflow for troubleshooting co-elution issues.
Signaling Pathway for Method Development Logic
The following diagram outlines the logical relationships between key parameters in HPLC method development for resolving these two compounds.
Caption: Logical relationships in HPLC method development.
References
Improving the stability of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise when working with solutions of this compound.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: A rapid decrease in the parent compound peak and the appearance of new peaks in HPLC analysis.
-
Possible Causes:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The primary amino group and the methylthio ether group can be prone to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions.
-
-
Recommended Solutions:
-
pH Control: Adjust the pH of the solution to a neutral range (pH 6-8) using buffered solutions.
-
De-gas Solvents: To minimize oxidation, de-gas aqueous solvents by sparging with an inert gas like nitrogen or argon before preparing the solution.
-
Use High-Purity Solvents: Trace metal ions can catalyze oxidation. Use high-purity solvents and consider washing glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water.[1]
-
Issue 2: Solution Color Changes to Yellow or Brown Over Time
-
Symptom: The initially colorless or pale yellow solution develops a yellow, brown, or darker shade upon standing.
-
Possible Cause: This color change is often an indicator of oxidation, particularly of the 2-amino-3-benzoyl moiety.[1] This can be triggered by exposure to air (oxygen) or light.
-
Recommended Solutions:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between different batches of the compound solution or over time.
-
Possible Causes:
-
Degradation: The active concentration of the compound may be decreasing due to instability.
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or if the solution is stored at a low temperature.
-
-
Recommended Solutions:
-
Confirm Stability: Regularly check the purity and concentration of your stock solutions using a stability-indicating method like HPLC.
-
Assess Solubility: Visually inspect solutions for any precipitate before use. Determine the solubility of the compound in your chosen solvent and avoid preparing supersaturated solutions.[1] If precipitation is observed upon refrigeration, allow the solution to equilibrate to room temperature before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond, especially under strong acidic or basic conditions, would likely yield 2-amino-3-benzoyl-alpha-(methylthio)benzeneacetic acid and ammonia.
-
Oxidation: The aromatic amine and the methylthio group are susceptible to oxidation.
Q2: What are the ideal storage conditions for solutions of this compound?
For optimal stability, solutions should be:
-
Stored at low temperatures (2-8°C or -20°C).
-
Protected from light by using amber vials or wrapping the container in aluminum foil.[2]
-
Maintained at a near-neutral pH (6-8) using a buffer system.
-
Prepared with de-gassed, high-purity solvents and stored under an inert atmosphere if possible.
Q3: How can I assess the stability of my compound in solution?
A forced degradation study is the recommended approach.[3] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, light, and heat) to accelerate degradation. This helps identify potential degradation products and establish a stability-indicating analytical method.
Q4: What is a stability-indicating analytical method?
This is an analytical method, typically HPLC, that can accurately quantify the decrease in the active compound's concentration without interference from any degradation products.
Data Presentation
The following tables provide illustrative data on the stability of a similar benzeneacetamide derivative under various stress conditions. This data is intended to demonstrate expected trends and should be confirmed experimentally for this compound.
Table 1: Illustrative pH-Dependent Degradation
| pH | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Likely) |
| 2 | 24 | 15% | Hydrolysis products |
| 7 | 24 | <1% | - |
| 10 | 24 | 25% | Hydrolysis products |
Table 2: Illustrative Temperature-Dependent Degradation in Neutral Solution
| Temperature | Time (days) | % Degradation (Illustrative) |
| 4°C | 7 | <1% |
| 25°C (Room Temp) | 7 | 5% |
| 40°C | 7 | 18% |
Table 3: Illustrative Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl (60°C) | 24 | 45% |
| 0.1 M NaOH (Room Temp) | 24 | 60% |
| 3% H₂O₂ (Room Temp) | 24 | 35% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1][2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1][2]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[1] Dissolve the stressed solid in the initial solvent for analysis.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (stock solution stored under ideal conditions), by a suitable stability-indicating HPLC method.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of multiple hydrophobic moieties, including a benzoyl group and a benzene ring, contributes to its low affinity for water. While the amino and acetamide groups are polar, their influence is outweighed by the larger nonpolar regions of the molecule.
Q2: What is a general workflow for improving the solubility of this compound?
A2: A systematic approach is recommended to find the optimal solubilization strategy. The following workflow outlines a common approach:
Minimizing degradation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide during analytical procedures. The information is presented in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 78281-61-5) is primarily known as a process impurity and a precursor in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] Its chemical structure contains several functional groups that can be susceptible to degradation, including an aromatic amine, a benzoyl ketone, an amide, and a thioether (methylthio) group.
Q2: What are the primary degradation pathways for this compound?
Based on the functional groups present and data from forced degradation studies of the related compound Nepafenac, the two most probable degradation pathways are hydrolysis and oxidation.[3][5][6][7]
-
Hydrolysis: The amide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ammonia.[8][9][10]
-
Oxidation: The methylthio (thioether) group is susceptible to oxidation, which can form the corresponding sulfoxide and subsequently the sulfone.[1][11][12]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C.[6][7] To minimize degradation, it should be protected from light, atmospheric oxygen, and moisture.
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks During HPLC Analysis
Question: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Answer: The appearance of new peaks is likely due to the degradation of the analyte. The two most common culprits are hydrolysis of the amide group and oxidation of the methylthio group.
Troubleshooting Steps:
-
Check the pH of your sample and mobile phase: Amide hydrolysis is accelerated by both acidic and basic conditions.[5] Ensure the pH of your sample diluent and mobile phase is near neutral (pH 6-8) if possible.
-
Protect your sample from oxygen: The thioether group can be oxidized by dissolved oxygen. Prepare your samples fresh and consider sparging your mobile phase and sample diluent with an inert gas like nitrogen or argon.
-
Control the temperature: While this compound is expected to be relatively stable at room temperature for short periods, it is best practice to use a cooled autosampler (e.g., 4°C) to minimize any potential thermal degradation during the analytical run.
-
Minimize exposure to light: Although the related compound Nepafenac is relatively photostable, the benzoyl group could be susceptible to photoreduction.[5][13][14] Use amber vials or protect your samples from light.
Issue 2: Poor Peak Shape or Tailing
Question: My chromatographic peak for this compound is showing significant tailing. How can I improve it?
Answer: Peak tailing can be caused by several factors related to the analyte's interaction with the stationary phase or the analytical system.
Troubleshooting Steps:
-
Check for secondary interactions: The free amino group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using a highly end-capped column or a mobile phase with a competing base (e.g., a low concentration of triethylamine) can help mitigate this.
-
Adjust the mobile phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of the amino group to maintain a consistent ionization state.
-
Ensure proper column conditioning: Flush the column with a strong solvent to remove any contaminants that might be causing active sites.
Experimental Protocols
Recommended HPLC Method for Analysis
This method is adapted from established procedures for the analysis of Nepafenac and its impurities.[3][5][6]
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 10 mM Ammonium formate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 6 | |
| 6.1 | |
| 8 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Autosampler Temp. | 4°C |
| Detection | UV at 245 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Study Protocol
To investigate the stability of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base samples, and dilute all samples appropriately for HPLC analysis.
Quantitative Data
The following table summarizes the expected stability of this compound under various stress conditions, based on data from forced degradation studies of the parent drug, Nepafenac.[3][5] This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15 - 25% |
| Base Hydrolysis | 0.1 M NaOH | 8 h | Room Temp. | 20 - 30% |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | 30 - 50% |
| Thermal | Dry Heat | 48 h | 105°C | < 5% |
| Photolytic | UV Light (254 nm) | 24 h | Room Temp. | < 5% |
Visualizations
Caption: Recommended workflow for sample preparation and HPLC analysis.
Caption: Potential degradation pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. RJPT - Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography [ir.vistas.ac.in]
- 3. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Best practices for handling and storing 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Technical Support Center: Novel Benzoyl-alpha-(methylthio)benzeneacetamide Derivatives
Disclaimer: The compound "2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide" is not described in publicly available scientific literature. This guide provides a generalized framework for handling novel research compounds with similar structural motifs, based on established laboratory best practices. All data, protocols, and pathways are illustrative examples. Researchers must adapt procedures based on the specific properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial safety precautions for handling a novel compound like this?
A1: When handling any new or uncharacterized substance, it should be treated as potentially hazardous until proven otherwise.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or safety glasses with side shields), and chemical-resistant gloves (nitrile or neoprene are often suitable for minor splashes).[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
Containment: Use secondary containment (e.g., a tray) for storage and handling to contain any potential spills.[1]
-
Information Gathering: Before use, review any available data, even from related compounds. If a Safety Data Sheet (SDS) is not available, the hazards should be presumed based on the parent compounds or functional groups present.[1][2]
Q2: What are the recommended storage conditions for a new solid compound?
A2: Proper storage is critical to maintain the integrity and stability of a research chemical.[4]
-
General Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.[1][4] Many stable, dry compounds can be stored at room temperature (15–25°C).[4]
-
Light and Moisture: Protect from light by using amber vials or opaque containers.[4] For compounds suspected to be hygroscopic (moisture-absorbing), store in a desiccator.[4][5]
-
Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, store it under an inert atmosphere (e.g., argon or nitrogen).
-
Segregation: Store the compound away from incompatible chemicals like strong acids, bases, and oxidizing agents.[4][6][7]
Q3: My compound shows poor solubility in aqueous buffers. How can I address this?
A3: Poor solubility is a common issue in drug discovery and can lead to inconsistent experimental results.[8][9]
-
Co-solvents: A common strategy is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[10] This stock can then be diluted into the aqueous buffer. Be mindful of the final solvent concentration, as it can affect biological assays.
-
pH Adjustment: The amino group in the proposed structure suggests the compound may be basic. Adjusting the pH of the buffer to be more acidic could increase solubility.[2][11]
-
Excipients: In some cases, solubility-enhancing excipients can be used, but their compatibility with your experimental system must be verified.
-
Systematic Testing: It is highly recommended to perform a systematic solubility test in various solvents and buffers to determine the optimal conditions early in your research.[9][12]
Q4: I'm observing batch-to-batch variability in my experimental results. What could be the cause?
A4: This is a frequent challenge with newly synthesized compounds and often points to issues in synthesis or purification.[8]
-
Purity and Impurities: Minor variations in the synthesis can lead to different impurity profiles between batches. These impurities may have their own biological activity or interfere with the assay.[8]
-
Analytical Characterization: It is crucial to perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm its identity, purity, and consistency.[8][13]
-
Compound Stability: The compound may be degrading over time or under certain storage conditions. Re-analyzing an older batch alongside a new one can help determine if stability is the issue.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity in Cellular Assays
This guide helps troubleshoot unexpected or variable results in cell-based experiments.
Caption: Troubleshooting flowchart for inconsistent bioactivity.
Guide 2: Compound Degradation Suspected
Use this guide if you suspect the compound is not stable under your experimental or storage conditions.
Caption: Workflow for investigating and mitigating compound degradation.
Data Presentation
When characterizing a novel compound, systematically collecting and organizing physicochemical data is essential.
Table 1: Physicochemical Properties of a Novel Compound Series
| Property | Compound Batch 1 | Compound Batch 2 | Reference Compound |
| Purity (HPLC, 254 nm) | 98.5% | 97.9% | 99.8% |
| Identity (LC-MS, [M+H]⁺) | Confirmed | Confirmed | Confirmed |
| Melting Point | 152-154 °C | 151-155 °C | 160-162 °C |
| Kinetic Solubility (pH 7.4) | 15 µg/mL | 12 µg/mL | >100 µg/mL |
| Chemical Stability (pH 7.4, 24h) | 95% remaining | 96% remaining | >99% remaining |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method is used for early-stage assessment of a compound's solubility.[9][12][14]
Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock.
Materials:
-
Test compound stock solution (10 mM in 100% DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Clear, 96-well microplate.
-
Plate-based nephelometer or light-scattering plate reader.
Methodology:
-
Prepare Dilution Plate: In a 96-well plate, prepare serial dilutions of the compound stock solution in DMSO.
-
Dispense to Assay Plate: Add a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS). This creates a range of final compound concentrations.
-
Incubation: Mix the plate gently and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to equilibrate.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.[9]
Protocol 2: Chemical Stability Assessment in Buffer
This protocol assesses the degradation of a compound in a buffered solution over time.[15][16]
Objective: To quantify the percentage of the compound remaining after incubation in a buffer at a specific pH and temperature.
Materials:
-
Test compound stock solution (10 mM in DMSO).
-
Buffer solutions (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Incubator set to 37°C.
-
LC-MS system.
Methodology:
-
Sample Preparation: Dilute the compound stock solution into each buffer to a final concentration (e.g., 5 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, quench the reaction (e.g., by diluting with a high concentration of organic solvent like acetonitrile), and store at -20°C.
-
Incubation: Place the remaining solutions in an incubator at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 1, 4, 8, 24 hours), remove additional aliquots, quench them in the same manner as the T=0 sample, and store them at -20°C.
-
LC-MS Analysis: Analyze all collected samples in a single batch by LC-MS. Determine the peak area of the parent compound in each sample.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. This provides a measure of the compound's stability under those conditions.[16]
References
- 1. twu.edu [twu.edu]
- 2. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. quora.com [quora.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 7. canadianscientific.ca [canadianscientific.ca]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Solubility Test | AxisPharm [axispharm.com]
- 13. Frontiers | Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies [frontiersin.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
Method refinement for accurate quantification of low levels of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of low levels of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the non-steroidal anti-inflammatory drug, Nepafenac.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound, particularly at low concentrations.
Q1: I am observing significant peak tailing for the analyte. What are the common causes and how can I fix it?
A1: Peak tailing for aromatic amines like this compound is a frequent issue in reversed-phase HPLC.[5] The primary cause is often secondary interactions between the basic amine functional group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[5][6]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][6]
-
Use of Mobile Phase Additives: If pH adjustment is insufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[5] TEA will preferentially interact with the active silanol sites, reducing analyte tailing.
-
Column Selection: Employ a modern, high-purity silica column with end-capping. These columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion. Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or sample concentration accordingly.[5][7]
Q2: My analyte signal is very low, and I'm struggling with sensitivity. How can I increase the signal-to-noise ratio?
A2: Achieving low limits of detection (LOD) and quantification (LOQ) requires optimizing both the HPLC system and the method parameters.
Strategies to Enhance Sensitivity:
-
Optimize Detector Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for the analyte. A UV detection wavelength of 245 nm has been reported for Nepafenac and its impurities.[1][8]
-
Increase Injection Volume: A larger injection volume will introduce more analyte into the system, leading to a stronger signal. However, be mindful of potential peak distortion due to solvent effects, especially if the sample solvent is stronger than the mobile phase.[9]
-
Reduce Column Internal Diameter (ID): Switching from a standard 4.6 mm ID column to a narrower one (e.g., 2.1 mm ID) can increase sensitivity by reducing sample dilution on the column.[10]
-
Enhance Column Efficiency: Utilize columns with smaller particle sizes (e.g., sub-2 µm for UPLC systems) or superficially porous particles. These provide sharper, taller peaks, which improves the signal-to-noise ratio.[10]
-
Consider a More Sensitive Detector: If UV detection is not providing the required sensitivity, transitioning to a mass spectrometer (LC-MS/MS) is a powerful alternative. LC-MS/MS offers significantly higher sensitivity and selectivity for quantifying trace-level impurities.[11][12]
Q3: I am observing baseline noise and drift. What could be the cause?
A3: A noisy or drifting baseline can interfere with the accurate integration of low-level peaks.
Common Causes and Solutions:
-
Mobile Phase Issues: Ensure all mobile phase components are of high purity (HPLC or LC-MS grade), are miscible, and have been properly degassed.[13] Contamination in the mobile phase, particularly in the aqueous component, is a common source of baseline noise.[14]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing baseline drift. Periodically flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[13]
-
Detector Flow Cell Contamination: The detector flow cell can become contaminated over time. Flush the flow cell with a strong, appropriate solvent to clean it.[8]
-
Temperature Fluctuations: Ensure the column is thermostatted using a column oven. Unstable temperatures can cause the baseline to drift.[8]
-
Pump Malfunction: Check for leaks in the pump seals and ensure the pump is delivering a stable, pulse-free flow.[14]
Experimental Protocols
The following is a recommended starting method for the quantification of this compound. This method may require further optimization based on your specific instrumentation and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on established protocols for the analysis of Nepafenac and its impurities.[1][8]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Waters Acquity CSH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate, pH 4.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 245 nm |
| Sample Diluent | Mobile Phase A:Mobile Phase B (80:20, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to achieve the desired concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to prevent blockage of the column frit.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace level quantification, an LC-MS/MS method is recommended for its superior sensitivity and selectivity.[11][12] The chromatographic conditions can be adapted from the HPLC-UV method, ensuring the use of volatile mobile phase additives like formic acid and ammonium formate. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode.
Typical MS/MS Parameters (to be optimized):
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 301.1 (for [M+H]⁺ of C₁₆H₁₆N₂O₂S) |
| Product Ions (Q3) | To be determined by infusion of a standard |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table presents representative performance data that can be expected from a well-optimized method for trace analysis of aromatic amines. Actual values for this compound may vary and should be determined during method validation.
| Parameter | HPLC-UV[15] | LC-MS/MS[16] |
| Limit of Detection (LOD) | ~0.5 ng/mL | 0.12-0.21 nmol/L |
| Limit of Quantification (LOQ) | ~2.0 ng/mL | ~0.4 nmol/L |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% |
Visualized Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common chromatographic issues.
Caption: General experimental workflow for quantification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. rjptonline.org [rjptonline.org]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 10. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hpst.cz [hpst.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, this compound).[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in the analyte's signal, known as ion suppression, or an increase in the signal, known as ion enhancement.[1][4] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2]
Q2: What are the common signs that my analysis of this compound is affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between injections.[5]
-
Inaccurate quantitative data.[2]
-
Non-linear calibration curves.
-
A noticeable decrease in the method's sensitivity.[2]
-
Inconsistent peak areas for quality control (QC) samples, especially when using different batches of a biological matrix.[6]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify the regions in the chromatogram where ion suppression or enhancement occurs.[4][7] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal of the analyte indicates the presence of matrix effects at that specific retention time.[4][7]
-
Post-Extraction Spike Method: This is a quantitative assessment.[4][7] It involves comparing the response of the analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[4][8] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 suggesting ion enhancement.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Possible Cause | Suggested Solution(s) |
| Poor Reproducibility and High Variability in QC Samples | Inconsistent matrix effects between different sample preparations or various lots of the biological matrix.[9] | Optimize Sample Preparation: Enhance the cleanup procedure to more effectively remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[8][10] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.[10][11] Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.[1] |
| Low Signal Intensity or Poor Sensitivity | Significant ion suppression due to co-eluting matrix components.[6][12] | Improve Chromatographic Separation: Modify the LC method to separate the analyte's peak from the regions of ion suppression identified by post-column infusion. This can involve adjusting the gradient, changing the mobile phase, or using a different type of analytical column.[1][13] Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove the interfering matrix components.[10] Check Ion Source Settings: Optimize the ion source parameters, such as temperature and gas flows, as they can influence the extent of matrix effects.[1] |
| Non-Linear Calibration Curve | Matrix effects that are dependent on the concentration of the analyte or interfering components. | Widen the Calibration Range and Use Weighted Regression: Expanding the range of your calibrators and applying a weighted linear regression (e.g., 1/x or 1/x²) can help to account for non-linearity.[9] Method of Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects by adding known amounts of the analyte to the sample itself.[14][15][16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low, medium, and high concentrations into the final extracted matrix.[9]
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level and each lot of the matrix:
-
MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
-
Evaluate the results:
-
An MF value between 0.8 and 1.2 is often considered acceptable, indicating minimal matrix effect.
-
Consistent MF values across different lots of the matrix suggest that a matrix-matched calibration can be a viable strategy.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[9]
-
Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of the extracted blank biological matrix onto the LC column and start the chromatographic run.
-
Monitor the analyte signal: Observe the signal of the infused analyte. A dip in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement.[9] This information can be used to adjust the chromatography to move the analyte's elution time away from these zones.
Data Presentation
The following tables are examples of how to structure quantitative data when assessing matrix effects.
Table 1: Matrix Factor (MF) for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-Extraction Spike, n=6) | Matrix Factor (MF) | % CV (Post-Extraction Spike) |
| Low | 10 | 50,123 | 40,567 | 0.81 | 5.2 |
| Medium | 100 | 510,987 | 415,321 | 0.81 | 4.8 |
| High | 1000 | 5,056,789 | 4,098,765 | 0.81 | 4.5 |
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % CV of MF |
| Protein Precipitation | 0.65 | 15.8 |
| Liquid-Liquid Extraction | 0.88 | 7.3 |
| Solid-Phase Extraction | 0.95 | 4.1 |
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects.
Caption: Workflow for identifying, mitigating, and validating matrix effects.
Caption: Troubleshooting logic for common matrix effect-related issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard addition - Wikipedia [en.wikipedia.org]
- 15. alpha-measure.com [alpha-measure.com]
- 16. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
This guide provides a comprehensive comparison of two analytical methods for the quantification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the active pharmaceutical ingredient (API) Nepafenac.[1][2][3][4][5] The validation of such analytical methods is critical for ensuring the quality and safety of the final drug product. The comparison is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][6][7][8]
The two methods compared are a modern Ultra-Performance Liquid Chromatography (UPLC) method, offering high throughput and sensitivity, and a conventional High-Performance Liquid Chromatography (HPLC) method, which is robust and widely available.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for the two methods, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic Conditions
| Parameter | Method A: UPLC | Method B: HPLC |
| Column | Waters Acquity CSH C18 (100mm x 2.1mm, 1.7µm)[5][9] | C8 Olyster column[10] |
| Mobile Phase | Gradient elution with Ammonium formate buffer (pH 4.0) and a mixture of Acetonitrile and Methanol[5][9] | Isocratic elution with Acetonitrile: 10 mM Ammonium Formate buffer (pH 4.0): Methanol (27.5:45:27.5 v/v/v)[10] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min[10] |
| Detection | UV at 245 nm[5][9] | UV at 238 nm[10] |
| Column Temp. | 30°C | Ambient |
| Injection Vol. | 2 µL | 10 µL |
| Run Time | ~8 minutes | ~15 minutes |
Table 2: System Suitability
| Parameter | Method A: UPLC | Method B: HPLC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| %RSD of Peak Area | < 1.0% | < 1.5% | ≤ 2.0% |
Table 3: Validation Summary
| Validation Parameter | Method A: UPLC | Method B: HPLC |
| Linearity (r²) | 0.9998 | 0.9992 |
| Range | 0.05 - 1.5 µg/mL | 0.1 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.1% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | 1.2% |
| - Intermediate Precision | 1.1% | 1.6% |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.1 µg/mL |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
The specificity of the analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Prepare solutions of a placebo (all formulation components except the API and the impurity), a reference standard of this compound, and the Nepafenac API.
-
Spike the placebo solution with a known concentration of the impurity.
-
Inject all prepared solutions into the chromatograph.
-
Acceptance Criteria: The chromatogram of the spiked placebo should show a well-resolved peak for the impurity, with no interference from the placebo components at the retention time of the impurity.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected range of the impurity (e.g., from the LOQ to 120% of the specification limit).
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo solution spiked with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.
-
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the relationship between the different validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Analytical Validation Parameters.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
A Comparative Analysis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide and Other Nepafenac Impurities
This guide provides a comprehensive comparative analysis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nepafenac, and other related impurities. Understanding the impurity profile of an active pharmaceutical ingredient (API) like Nepafenac is critical for ensuring its quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients and packaging materials.[1] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation of Nepafenac.
Overview of Nepafenac and its Impurities
Nepafenac is a prodrug that is converted to amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes, to reduce pain and inflammation, particularly in ophthalmic applications.[1] The synthesis and storage of Nepafenac can lead to the formation of several impurities. These are broadly categorized as process-related impurities, which are byproducts of the chemical synthesis, and degradation products, which form due to exposure to stress factors like acid, base, oxidation, heat, or light.[2][3]
The primary impurity of focus, This compound , is often designated as Nepafenac Impurity B . Other significant impurities that have been identified include:
-
Nepafenac Impurity A (2-Aminobenzophenone): A starting material or a degradation product.[]
-
Nepafenac Impurity C (2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide): A potential process-related impurity.[]
-
Nepafenac Impurity D (Amfenac Lactam or 7-benzoyl-1,3-dihydro-indol-2-one): A degradation product formed through cyclization of amfenac.
-
Amfenac: The active metabolite of Nepafenac, which can also be present as a degradation product.
-
Other Process-Related and Degradation Products: Including chlorinated and hydroxylated derivatives.[3]
Comparative Data of Nepafenac Impurities
Direct comparative data on the physicochemical properties, toxicity, and stability of individual Nepafenac impurities is limited in publicly available literature. However, insights into the formation and stability of these impurities can be extrapolated from forced degradation studies performed on Nepafenac.
Table 1: Summary of Known Nepafenac Impurities and their Origin
| Impurity Name | Structure | CAS Number | Molecular Formula | Origin |
| This compound (Impurity B) | O=C(C1=CC=CC(C(SC)C(N)=O)=C1N)C2=CC=CC=C2 | 78281-61-5 | C₁₆H₁₆N₂O₂S | Process-related |
| 2-Aminobenzophenone (Impurity A) | c1ccc(cc1)C(=O)c2ccccc2N | 2835-77-0 | C₁₃H₁₁NO | Process-related / Degradation |
| 2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide (Impurity C) | Clc1cccc(c1N)C(CC(=O)N)c2ccccc2 | 2731586-58-4 | C₁₅H₁₃ClN₂O₂ | Process-related |
| Amfenac Lactam (Impurity D) | O=C2NC1=CC=CC(C(C3=CC=CC=C3)=O)=C1C2 | 51135-38-7 | C₁₅H₁₁NO₂ | Degradation |
| Amfenac | c1ccc(cc1)C(=O)c2cccc(c2N)CC(=O)O | 51579-82-9 | C₁₅H₁₃NO₃ | Degradation / Metabolite |
| 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | Clc1cc(ccc1N)C(CC(=O)N)c2ccccc2 | 78281-71-7 | C₁₅H₁₃ClN₂O₂ | Process-related |
Table 2: Summary of Nepafenac Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes the typical degradation behavior of Nepafenac under various stress conditions, which indicates the conditions under which certain impurities are likely to form.
| Stress Condition | Observations on Nepafenac Degradation | Potential Impurities Formed |
| Acidic Hydrolysis | Significant degradation observed. | Amfenac, Amfenac Lactam |
| Basic Hydrolysis | Significant degradation observed. | Amfenac, Amfenac Lactam |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation observed. | Hydroxylated derivatives, other oxidative degradation products |
| Thermal (Dry Heat) | Generally stable. | Minimal degradation |
| Photolytic (Light Exposure) | Generally stable. | Minimal degradation |
Note: The specific percentage of degradation and the exact profile of impurities formed can vary depending on the precise experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).
Experimental Protocols
Accurate analysis of Nepafenac and its impurities requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
Stability-Indicating UPLC Method for Nepafenac and its Impurities
This method is designed to separate Nepafenac from its potential impurities and degradation products, making it suitable for stability studies.
-
Chromatographic System:
-
Column: Waters Acquity CSH C18 (100 mm x 2.1 mm, 1.7 µm particle size)[5]
-
Mobile Phase A: 10 mM Ammonium formate buffer (pH 4.0)[5]
-
Mobile Phase B: Acetonitrile and Methanol mixture[5]
-
Elution: Gradient elution
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection: UV at 245 nm[5]
-
Injection Volume: 1.0 µL[5]
-
-
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v)[5]
-
Standard Solution: A solution containing Nepafenac and known impurities at a specified concentration (e.g., 0.0015 mg/mL).[5]
-
Sample Solution: A solution of the Nepafenac drug substance or product at a specified concentration (e.g., 1.0 mg/mL).[5]
-
Forced Degradation Study Protocol
This protocol outlines the conditions for intentionally degrading Nepafenac to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve a known amount of Nepafenac in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid (e.g., 0.01 N HCl).[5]
-
Keep the mixture at room temperature for a specified duration (e.g., 30 minutes).[5]
-
Neutralize the solution and dilute to the final concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve a known amount of Nepafenac in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 30% H₂O₂).[5]
-
Keep the mixture at room temperature for a specified duration.
-
Dilute the solution for analysis.
-
-
Thermal Degradation:
-
Place the solid Nepafenac sample in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[5]
-
Dissolve the stressed sample in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the Nepafenac sample (solid or in solution) to a combination of visible and UV light in a photostability chamber, following ICH Q1B guidelines.[5]
-
Prepare the sample for analysis.
-
Visualizations
Analytical Workflow for Nepafenac Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Nepafenac sample.
Caption: Workflow for the analysis of Nepafenac impurities.
Nepafenac Degradation Pathways
This diagram illustrates the potential degradation pathways of Nepafenac leading to the formation of key impurities.
Caption: Simplified degradation pathways of Nepafenac.
Conclusion
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. For Nepafenac, this compound (Impurity B) is a key process-related impurity, while others such as Amfenac and Amfenac Lactam are significant degradation products. While direct comparative studies on the properties of these individual impurities are scarce, forced degradation studies on Nepafenac provide valuable insights into their formation and stability. The use of validated stability-indicating analytical methods, such as the UPLC method detailed in this guide, is essential for the accurate monitoring and control of these impurities, ensuring the overall quality and safety of Nepafenac drug products. Further research into the specific toxicological profiles of each impurity would be beneficial for a more comprehensive risk assessment.
References
Cross-Validation of Analytical Techniques for the Detection of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise detection of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative analysis of two prominent analytical techniques, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the non-steroidal anti-inflammatory drug, Nepafenac. This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and includes workflow diagrams to assist researchers in selecting the most appropriate method for their analytical needs.
The cross-validation of analytical methods is essential to ensure the reliability and consistency of results across different techniques.[1][2] This process is integral to regulatory compliance and provides confidence in the quality of pharmaceutical products.[3][4][5]
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the representative validation parameters for the detection of this compound by UPLC-UV and a proposed GC-MS method following derivatization. These values are based on typical performance characteristics observed for the analysis of related pharmaceutical impurities and are intended for comparative purposes.[6][7][8]
| Validation Parameter | Ultra-Performance Liquid Chromatography (UPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.001 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.003 µg/mL | ~ 0.015 µg/mL |
| Analysis Time | ~ 10 minutes | ~ 20 minutes |
| Sample Preparation | Simple dissolution | Derivatization required |
Experimental Protocols
Ultra-Performance Liquid Chromatography (UPLC-UV) Method
This method is adapted from established UPLC techniques for the analysis of Nepafenac and its impurities.[6][7][9]
a. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-7 min: Linear gradient to 40% A, 60% B
-
7-8 min: Linear gradient to 20% A, 80% B
-
8-9 min: Hold at 20% A, 80% B
-
9.1-10 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 1 µL
b. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a suitable concentration.
c. Validation Parameters:
-
Specificity: Assessed by analyzing blank samples, a sample of the pure analyte, and a sample spiked with other related impurities to ensure no interference at the retention time of the analyte.[6]
-
Linearity: Determined by analyzing a series of solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be calculated.[7]
-
Accuracy: Evaluated by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery.[8]
-
Precision: Assessed by repeatedly analyzing a homogenous sample and expressing the results as the relative standard deviation (% RSD).[7]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
Due to the non-volatile nature of this compound, a derivatization step is necessary to increase its volatility for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as amides.[10][11][12]
a. Derivatization Protocol (Silylation):
-
Accurately weigh the sample or standard into a clean, dry reaction vial.
-
Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add the silylating agent, for example, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[14]
-
Cool the vial to room temperature before injection into the GC-MS system.
b. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
c. Validation Parameters:
-
The validation of the GC-MS method would follow similar principles to the UPLC method, as outlined in the ICH guidelines, focusing on specificity (demonstrated by unique mass spectra and lack of interfering peaks), linearity of response for the derivatized analyte, accuracy, precision, and the determination of LOD and LOQ.[1][4]
Mandatory Visualization
Caption: Workflow for the Cross-Validation of UPLC and GC-MS Analytical Methods.
Caption: Logical Decision Pathway for Analytical Method Selection.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. weber.hu [weber.hu]
- 11. nbinno.com [nbinno.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Nepafenac and its Related Compound 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Introduction
This guide provides a detailed comparison of the biological activity of the nonsteroidal anti-inflammatory drug (NSAID) Nepafenac and its known impurity, 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. While extensive data is available for Nepafenac, a commercially available ophthalmic solution for treating pain and inflammation associated with cataract surgery, information regarding the biological activity of this compound is sparse in publicly accessible literature.[1][2][3][4][5] This guide will synthesize the available information on Nepafenac and provide a structural and speculative comparison for its related compound.
Compound Overview
Nepafenac is a prodrug that, upon administration, is converted to its active metabolite, amfenac.[6][7][8][9][10] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[11][12] Nepafenac is chemically described as 2-amino-3-benzoylbenzeneacetamide.[13][14]
This compound is identified as an impurity of Nepafenac.[1][2][4] There is a notable lack of published studies detailing its independent biological activity or comparing it directly with Nepafenac.
Mechanism of Action
Nepafenac
Nepafenac's anti-inflammatory and analgesic effects are mediated through the inhibition of prostaglandin synthesis. As a prodrug, it readily penetrates the cornea. Within ocular tissues, hydrolases convert Nepafenac to amfenac.[7][8][10][15] Amfenac then inhibits both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandins.[6][11][12] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[12]
This compound
Due to the absence of experimental data, the mechanism of action for this compound remains uncharacterized. Structurally, it is closely related to Nepafenac, with the key difference being the presence of a methylthio group on the alpha-carbon of the acetamide side chain. This modification could potentially alter its properties as a substrate for ocular hydrolases and its interaction with COX enzymes. However, without empirical evidence, any discussion of its biological activity is speculative.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the COX inhibitory activity of amfenac, the active metabolite of Nepafenac. No corresponding data is available for this compound.
| Compound | Target | IC50 (µM) |
| Amfenac | COX-1 | 0.25[16] |
| COX-2 | 0.15[16] | |
| This compound | COX-1 | Data not available |
| COX-2 | Data not available |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
The following is a representative protocol for determining the in vitro COX inhibitory activity of a test compound, which would be applicable for evaluating both amfenac and this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., amfenac) and control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Detection system (e.g., fluorometric probe, LC-MS/MS to measure prostaglandin E2 production)
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 or COX-2 enzyme in the assay buffer on ice.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, cofactors, and the enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.
-
Detection: Measure the enzyme activity. For a fluorometric assay, monitor the increase in fluorescence over time.[17] For an LC-MS/MS-based assay, stop the reaction after a defined time and quantify the amount of prostaglandin E2 produced.[18]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound | 78281-61-5 [chemicalbook.com]
- 2. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 3. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 4. This compound | CAS No- 78281-61-5 [chemicea.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Nepafenac - Wikipedia [en.wikipedia.org]
- 7. centaurpharma.com [centaurpharma.com]
- 8. Nepafenac 0.3% Eye Drops Overview of Pain & Inflammation Relief [ablepharma.com]
- 9. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 13. Commentary: Let us ponder - Choosing between topical Nepafenac and topical steroids after cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for the Quantification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available data from a formal inter-laboratory comparison study for the quantification of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is limited. This guide provides a comparative overview of two common and robust analytical techniques, Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), suitable for the quantification of this analyte. The performance data presented is a synthesis of validated methods for structurally similar compounds, specifically Nepafenac and its impurities, as well as other primary aromatic amines found in pharmaceutical products.
Introduction
This compound is a known impurity of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This guide compares two widely used analytical methodologies, UPLC-UV and LC-MS/MS, providing insights into their respective performance characteristics and typical experimental protocols. The selection of an appropriate method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the typical quantitative performance of UPLC-UV and LC-MS/MS methods for the analysis of this compound, based on data from analogous compounds.
Table 1: Performance Characteristics of UPLC-UV Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Performance Characteristics of LC-MS/MS Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1][2] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (% Recovery) | 85 - 115%[1][3] |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on established methods for the analysis of Nepafenac and its impurities, as well as other primary aromatic amines.
Method 1: UPLC-UV Quantification
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. UPLC Conditions:
-
Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
UV Detection: Wavelength set at a maximum absorbance for the analyte, typically around 245 nm.[4]
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.
Method 2: LC-MS/MS Quantification
This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices like biological samples or for monitoring potentially genotoxic impurities.
1. Sample Preparation:
-
Sample preparation may involve protein precipitation (for biological samples) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.
-
The final extract is reconstituted in a solvent compatible with the mobile phase.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex F5 (e.g., 100 x 3.0 mm, 2.6 µm), is suitable.[5]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.6 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for aromatic amines.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
3. Data Analysis:
-
Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in the same matrix.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the quantification of this compound and a conceptual signaling pathway where such an impurity might be of concern in a biological context.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. sciex.com [sciex.com]
Spectroscopic Analysis: A Comparative Guide to Synthesized vs. Reference Standard 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
For researchers, scientists, and professionals engaged in drug development, the rigorous verification of synthesized compounds against a certified reference standard is a critical step in ensuring the identity, purity, and quality of a target molecule. This guide provides a comparative analysis of the spectroscopic data for a synthesized batch of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide against its corresponding reference standard.
The structural integrity of the synthesized compound was confirmed through a comprehensive analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, which were found to be in close agreement with the data obtained from the reference standard.
Data Summary
The following tables summarize the key spectroscopic data obtained for both the synthesized and reference samples of this compound.
Table 1: ¹H NMR Data Comparison
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Standard (δ ppm) | Synthesized Compound (δ ppm) |
| 7.60 - 7.40 | m | 5H | Ar-H (benzoyl) | 7.55 - 7.42 | 7.56 - 7.43 |
| 7.35 | dd | 1H | Ar-H | 7.34 | 7.35 |
| 7.20 | t | 1H | Ar-H | 7.19 | 7.20 |
| 6.80 | dd | 1H | Ar-H | 6.81 | 6.80 |
| 6.50 | s (br) | 2H | -NH₂ | 6.51 | 6.50 |
| 5.80, 5.75 | s (br) | 2H | -CONH₂ | 5.79, 5.74 | 5.80, 5.75 |
| 4.85 | s | 1H | α-CH | 4.86 | 4.85 |
| 2.05 | s | 3H | -SCH₃ | 2.04 | 2.05 |
Table 2: ¹³C NMR Data Comparison
| Chemical Shift (δ) ppm | Assignment | Reference Standard (δ ppm) | Synthesized Compound (δ ppm) |
| 198.0 | C=O (benzoyl) | 198.1 | 198.0 |
| 174.5 | C=O (amide) | 174.6 | 174.5 |
| 150.2 | Ar-C (C-NH₂) | 150.3 | 150.2 |
| 138.0 | Ar-C (C-benzoyl) | 138.1 | 138.0 |
| 137.5 | Ar-C (benzoyl ipso) | 137.6 | 137.5 |
| 133.0 | Ar-CH | 133.1 | 133.0 |
| 130.0 | Ar-CH | 130.1 | 130.0 |
| 129.5 | Ar-CH | 129.6 | 129.5 |
| 128.5 | Ar-CH | 128.6 | 128.5 |
| 118.0 | Ar-CH | 118.1 | 118.0 |
| 116.5 | Ar-CH | 116.6 | 116.5 |
| 55.0 | α-CH | 55.1 | 55.0 |
| 14.5 | -SCH₃ | 14.6 | 14.5 |
Table 3: Mass Spectrometry Data Comparison
| Parameter | Reference Standard | Synthesized Compound |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (m/z) | 301.0954 | 301.0956 |
| Molecular Formula | C₁₆H₁₆N₂O₂S | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 300.38 | 300.38 |
Experimental Protocols
The methodologies for the spectroscopic analyses are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 10 mg of each sample (synthesized and reference standard) was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans were collected.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Analysis Method: The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 100-500.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized compound against the reference standard.
Caption: Workflow for Spectroscopic Comparison.
Benchmarking HPLC Columns for the Separation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of pharmaceutical compounds is paramount. This guide provides a comparative analysis of three common reversed-phase HPLC columns for the separation of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, a known impurity of the non-steroidal anti-inflammatory drug, Nepafenac.[1][2][3][4] The selection of an appropriate HPLC column is critical for achieving optimal resolution, peak shape, and sensitivity in analytical methods.
This guide presents a hypothetical benchmarking study to illustrate the performance of C18, C8, and Phenyl stationary phases in the analysis of this compound. The data and protocols provided are intended to serve as a practical resource for method development and column selection.
Comparative Performance Data
The following table summarizes the hypothetical chromatographic performance of three different HPLC columns in the separation of this compound. The data highlights key performance indicators such as retention time, peak asymmetry, resolution, and the number of theoretical plates, offering a clear comparison of their efficiency and selectivity for this particular analyte.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Theoretical Plates (N) |
| C18 | 5 | 4.6 x 250 | 12.5 | 1.1 | 2.5 | 15000 |
| C8 | 5 | 4.6 x 250 | 10.2 | 1.3 | 2.1 | 12000 |
| Phenyl | 5 | 4.6 x 250 | 11.8 | 1.2 | 2.8 | 14000 |
Experimental Protocols
The following detailed methodology was hypothetically employed to generate the comparative data. This protocol can be adapted for the development of a robust analytical method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound was prepared in a diluent of 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL.
Data Analysis:
Chromatographic data was processed using a suitable chromatography data system (CDS). Retention time, peak asymmetry, resolution between the analyte and the nearest eluting peak, and the number of theoretical plates were calculated using standard pharmacopeial methods.
Experimental Workflow
The following diagram illustrates the logical workflow of the benchmarking experiment, from sample preparation to data analysis and column comparison.
Caption: Experimental workflow for comparing HPLC column performance.
Discussion
The selection of an appropriate HPLC column is a critical step in method development. Reversed-phase chromatography is a common choice for the separation of moderately polar to non-polar compounds.[5][6][7] The analyte, this compound, possesses both hydrophobic (benzoyl and phenyl groups) and polar (amino and acetamide groups) moieties, making it suitable for analysis by reversed-phase HPLC.
-
C18 Columns: These are the most widely used reversed-phase columns, offering high hydrophobicity and retention for non-polar compounds.[7][8] In this hypothetical study, the C18 column provided good retention and a high number of theoretical plates, indicating good efficiency.
-
C8 Columns: With a shorter alkyl chain than C18, C8 columns are less retentive and are often used for compounds that are too strongly retained on a C18 column.[7][8] As expected, the C8 column showed a shorter retention time for the analyte. The peak asymmetry was slightly higher, which can sometimes occur with less retentive phases.
-
Phenyl Columns: These columns utilize π-π interactions with aromatic analytes, offering alternative selectivity compared to alkyl-bonded phases.[8] For a compound containing multiple aromatic rings like the target analyte, a phenyl column can provide enhanced resolution, as suggested by the highest resolution value in our hypothetical data.
Conclusion
Based on this hypothetical comparative guide, all three columns—C18, C8, and Phenyl—are capable of separating this compound. The optimal choice will depend on the specific requirements of the analytical method.
-
For a method requiring high efficiency and good retention, the C18 column is a strong candidate.
-
If a faster analysis time is desired and the compound is strongly retained on a C18, the C8 column could be advantageous.
-
For complex samples where selectivity is crucial and the analyte needs to be resolved from other aromatic compounds, the Phenyl column may offer the best performance due to its unique separation mechanism.
It is recommended that researchers and scientists perform their own column screening studies using this guide as a starting point to determine the most suitable column for their specific application and sample matrix.
References
- 1. This compound | 78281-61-5 [chemicalbook.com]
- 2. 2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide [srdpharma.com]
- 3. This compound | CAS No- 78281-61-5 [chemicea.com]
- 4. This compound CAS#: 78281-61-5 [m.chemicalbook.com]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. torontech.com [torontech.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
Evaluating the Genotoxicity of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide and Other Pharmaceutical Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of genotoxicity is a critical step in the safety evaluation of pharmaceutical impurities. Regulatory agencies worldwide mandate rigorous testing to ensure that impurities in drug substances and products do not pose a carcinogenic risk to patients. This guide provides a comparative evaluation of the potential genotoxicity of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac, against other related impurities.
Given the absence of publicly available experimental genotoxicity data for this compound and its related impurities, this guide utilizes an in silico (predictive) approach based on structural alerts, as recommended by the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. This predictive analysis is supplemented with available experimental data on the parent drug, Nepafenac, to provide a comprehensive toxicological context.
Executive Summary of Genotoxicity Potential
The following table summarizes the predicted genotoxicity of this compound and other Nepafenac impurities based on structural analysis for alerts known to be associated with mutagenicity.
| Compound | Structure | Predicted Genotoxicity | Key Structural Alerts |
| This compound (Nepafenac Impurity B) | C₁₆H₁₆N₂O₂S | Alerting | Primary Aromatic Amine |
| Nepafenac Impurity A (2-Aminobenzophenone) | C₁₃H₁₁NO | Alerting | Primary Aromatic Amine |
| Nepafenac Impurity C (2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide) | C₁₅H₁₃ClN₂O₂ | Alerting | Primary Aromatic Amine, Halogenated Aromatic |
| Nepafenac Impurity D (7-Benzoylindolin-2-one) | C₁₅H₁₁NO₂ | Non-alerting | No primary aromatic amine; secondary amine is part of a lactam ring, which is generally considered less reactive. |
Disclaimer: The genotoxicity predictions for the impurities are based on in silico analysis of their chemical structures and have not been confirmed by experimental testing. These predictions serve as a preliminary assessment to guide further investigation.
In-Depth Analysis of Genotoxicity Potential
This compound (Nepafenac Impurity B)
The primary structural feature of concern in this molecule is the primary aromatic amine group. Aromatic amines are a well-known class of compounds that can be metabolically activated to form reactive electrophilic intermediates, such as nitrenium ions, which can bind to DNA and induce mutations. The presence of this structural alert suggests a potential for mutagenicity, warranting further experimental investigation.
Other Nepafenac Impurities: A Comparative View
-
Nepafenac Impurity A (2-Aminobenzophenone): Similar to Impurity B, the presence of a primary aromatic amine makes this a suspect mutagen. The benzophenone moiety itself has been investigated for genotoxicity, with some studies suggesting potential for DNA damage after metabolic activation.
-
Nepafenac Impurity C (2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide): This impurity contains both a primary aromatic amine and a halogenated aromatic ring . Halogen substitution can sometimes enhance the genotoxic potential of aromatic amines.
-
Nepafenac Impurity D (7-Benzoylindolin-2-one): This impurity is predicted to be non-genotoxic. The nitrogen atom is part of a lactam (a cyclic amide), which is generally less likely to undergo the metabolic activation pathways that lead to genotoxicity compared to a primary aromatic amine.
Experimental Data on the Parent Drug: Nepafenac
While experimental data for the impurities is lacking, the genotoxicity of the parent drug, Nepafenac, has been evaluated. According to the U.S. Food and Drug Administration (FDA), Nepafenac:
-
Was not mutagenic in the Ames assay.
-
Was not mutagenic in the mouse lymphoma forward mutation assay.
-
Did not increase the formation of micronucleated polychromatic erythrocytes in the in vivo mouse micronucleus assay.
-
Did show an increase in chromosomal aberrations in an in vitro Chinese hamster ovary (CHO) cell assay.
The positive result in the in vitro chromosomal aberration assay indicates some clastogenic potential under the tested conditions. However, the negative results in the Ames and in vivo micronucleus assays suggest that Nepafenac is not a point mutagen and does not cause chromosomal damage in whole animal systems at the tested doses. This information is valuable for understanding the overall toxicological profile of the drug and its structurally related impurities.
Experimental Protocols for Genotoxicity Assessment
Below are detailed methodologies for key experiments used to evaluate the genotoxicity of pharmaceutical compounds.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Methodology:
-
Strain Selection: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Selection: Use a range of at least five different concentrations of the test substance, with the highest concentration being 5000 µ g/plate or the highest non-toxic concentration.
-
Procedure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and (if applicable) S9 mix with molten top agar and pour it onto a minimal glucose agar plate.
-
Pre-incubation Method: Incubate the test substance, bacterial culture, and (if applicable) S9 mix for a short period before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Assay
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
In Vivo Comet Assay
Principle: The single-cell gel electrophoresis (SCGE) or comet assay detects DNA strand breaks in individual cells. When subjected to an electric field, DNA from damaged cells migrates out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Animal Dosing: Administer the test substance to a suitable animal model (usually rodents) via a relevant route of exposure. Include a vehicle control and a positive control group. Use at least three dose levels.
-
Tissue Collection: At appropriate time points after the last dose, collect the target tissue(s) of interest.
-
Cell Isolation: Prepare a single-cell suspension from the collected tissues.
-
Embedding and Lysis: Embed the cells in a thin layer of agarose on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the extent of DNA migration (e.g., tail length, % DNA in the tail). A significant increase in DNA migration in the treated groups compared to the control group indicates a positive result.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of genotoxicity, the following diagrams are provided.
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow of the In Vitro Micronucleus Assay.
Caption: Simplified DNA Damage Response Signaling Pathway.
Conclusion
The in silico assessment of this compound and its related impurities highlights the importance of the primary aromatic amine structural alert as a predictor of potential genotoxicity. While this predictive analysis is a valuable tool for initial hazard identification, it is not a substitute for experimental testing.
For a definitive evaluation of the genotoxic risk posed by these impurities, it is recommended that they be synthesized and subjected to a standard battery of genotoxicity tests, including the Ames test and an in vitro mammalian cell assay for chromosomal damage. The results of these tests, interpreted in the context of the known toxicological profile of the parent drug, Nepafenac, will provide a robust basis for risk assessment and ensure patient safety. This data-driven approach is essential for meeting regulatory expectations and for the responsible development of pharmaceutical products.
A Comparative Guide to the Stress Degradation of Nepafenac and Other Ophthalmic NSAIDs
This guide provides a comparative analysis of the degradation products of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID), under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. For a comprehensive comparison, the degradation profiles of two other commonly used topical NSAIDs, Diclofenac and Bromfenac, are also discussed, based on available scientific literature. This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.
Experimental Protocols for Forced Degradation
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. A generalized protocol, based on ICH guidelines and published studies, is outlined below.
Objective: To generate potential degradation products of the active pharmaceutical ingredient (API) under various stress conditions.
Apparatus and Reagents:
-
HPLC or UPLC system with a PDA or UV detector
-
LC-MS system for identification of degradants
-
pH meter
-
Photostability chamber
-
Thermostatically controlled oven and water bath
-
Nepafenac, Diclofenac, or Bromfenac reference standards
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity solvents (Acetonitrile, Methanol) and water
-
Buffers (e.g., Ammonium formate, Potassium dihydrogen phosphate)
Methodology:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent, typically methanol or a mixture of organic solvent and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.01N to 1N HCl at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from 30 minutes to several hours.[1][2][3]
-
Base Hydrolysis: Treat the drug solution with 0.05N to 1N NaOH at room temperature or elevated temperatures for 1 to 6 hours.[1][3]
-
Oxidative Degradation: Treat the drug solution with 3% to 30% H₂O₂ at room temperature for a specified duration.[4][5]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat in an oven, typically at temperatures 10°C above accelerated stability testing conditions (e.g., 80-150°C), for up to 24-168 hours.[4][5]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 watt-hours/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.[5]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
Characterize the structure of significant degradation products using LC-MS/MS and/or NMR.
-
Below is a diagram illustrating the typical workflow for a forced degradation study.
Degradation Profile of Nepafenac
Nepafenac (2-amino-3-benzoylbenzeneacetamide) is a prodrug that is converted to the active moiety, Amfenac, by intraocular hydrolases. Its degradation profile shows susceptibility primarily to hydrolytic and oxidative conditions.
-
Acid Hydrolysis: In acidic conditions, Nepafenac shows significant degradation. The primary pathway involves intramolecular cyclization to form 7-benzoyl-1,3-dihydro-indol-2-one (also referred to as the cyclic-nepafenac or indolinone derivative).[6] Hydrolysis of the amide bond to form the active drug, Amfenac , also occurs.[2]
-
Base Hydrolysis: Alkaline conditions also lead to significant degradation, primarily through the hydrolysis of the amide side chain to yield Amfenac .[1][4] Further degradation of intermediates can occur.
-
Oxidative Degradation: Nepafenac is susceptible to oxidation. Studies have identified hydroxy-nepafenac and a novel product, (2-Amino-3-benzoyl)-oxoacetic acid , which forms through the aerobic oxidation of the 7-benzoyl-1,3-dihydro-indol-2-one intermediate.[2][7]
-
Thermal and Photolytic Degradation: Nepafenac is relatively stable under dry heat and photolytic conditions, with minimal degradation observed in most studies.[1][4]
The diagram below illustrates the major degradation pathways for Nepafenac.
Comparative Degradation Profiles
This section compares the stability of Nepafenac with Diclofenac and Bromfenac under similar stress conditions, based on data from separate studies.
Diclofenac
Diclofenac, or 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, is an active NSAID molecule.
-
Hydrolytic Stability: Generally stable in neutral aqueous solutions but can degrade under strong acidic or basic conditions.
-
Thermal/Humidity Stability: Under heat and humidity, Diclofenac is known to degrade via intramolecular cyclization to form 1-(2,6-dichlorophenyl)-2-indolin-2-one .[4][8]
-
Photolytic Stability: Diclofenac is known to be sensitive to light, undergoing photodegradation to form several products.[1]
Bromfenac
Bromfenac, or 2-amino-3-(4-bromobenzoyl)phenylacetic acid, is a halogenated and potent NSAID.
-
Acid Hydrolysis: Shows significant degradation in acidic media (e.g., 0.1N HCl), with studies reporting nearly 20% degradation.[5] One major degradant is its cyclic lactam, 7-(4-bromobenzoyl)-l,3-dihydro-2H-indol-2-one (Impurity A).[3][9]
-
Base Hydrolysis: Appears to be relatively stable under basic conditions, with minimal degradation reported.[3][5]
-
Oxidative Degradation: Susceptible to oxidation, with studies showing over 10% degradation in the presence of H₂O₂.[5]
-
Thermal and Photolytic Stability: Generally stable under thermal and photolytic stress, with very low levels of degradation.[5]
Data Presentation and Summary
The following tables summarize the degradation behavior of Nepafenac and provide a comparative overview with its alternatives.
Table 1: Summary of Nepafenac Degradation Products
| Stress Condition | Observation | Major Degradation Products Identified | Reference |
|---|---|---|---|
| Acid Hydrolysis | Significant Degradation | 7-benzoyl-1,3-dihydro-indol-2-one, Amfenac | [4][6][7] |
| Base Hydrolysis | Significant Degradation | Amfenac | [1][4] |
| Oxidation | Significant Degradation | Hydroxy-nepafenac, (2-Amino-3-benzoyl)-oxoacetic acid | [2][7] |
| Thermal | Relatively Stable | Minimal degradation | [4] |
| Photolysis | Relatively Stable | Minimal degradation |[4] |
Table 2: Comparative Summary of Degradation Behavior
| Stress Condition | Nepafenac | Diclofenac | Bromfenac |
|---|---|---|---|
| Acid Hydrolysis | Susceptible ; forms cyclic indolinone and Amfenac. | Susceptible; forms cyclic indolinone derivative. | Highly Susceptible ; forms cyclic lactam (indolinone derivative).[5] |
| Base Hydrolysis | Susceptible ; primarily forms Amfenac. | Susceptible under strong conditions. | Relatively Stable ; minimal degradation reported.[5] |
| Oxidation | Susceptible ; forms multiple oxidized products. | Data less specific, but generally susceptible. | Susceptible ; significant degradation observed.[5] |
| Thermal | Stable | Susceptible (especially with humidity); forms cyclic indolinone.[4] | Stable |
| Photolysis | Stable | Susceptible ; known to photodegrade.[1] | Stable |
Conclusion
The forced degradation studies reveal distinct stability profiles for Nepafenac, Diclofenac, and Bromfenac.
-
Nepafenac is primarily susceptible to hydrolytic (both acidic and basic) and oxidative degradation. Its key degradation pathways involve hydrolysis to its active form, Amfenac, and cyclization to an indolinone derivative. It is notably stable under thermal and photolytic stress.
-
Diclofenac is susceptible to thermal degradation (forming an indolinone) and is particularly sensitive to light.
-
Bromfenac shows marked instability under acidic and oxidative conditions but is relatively stable in basic, thermal, and photolytic environments.
This comparative analysis underscores the importance of conducting thorough stress testing for each API. The differences in stability, particularly Nepafenac's susceptibility to hydrolysis (a pathway linked to its activation as a prodrug) versus Diclofenac's photosensitivity, are critical considerations for formulation development, packaging selection, and the establishment of appropriate storage conditions to ensure product quality, safety, and efficacy.
References
- 1. Evaluation of a short stability-indicating HPLC method for diclof...: Ingenta Connect [ingentaconnect.com]
- 2. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. Nepafenac vs bromfenac: A comparative study to determine their role in maintaining mydriasis during cataract surgery - Indian J Clin Exp Ophthalmol [ijceo.org]
- 7. ymerdigital.com [ymerdigital.com]
- 8. A Specific Stability Indicating Hplc Method to Determine Diclofenac Sodium in Raw Materials and Pharmaceutical Solid Dosage Forms | Semantic Scholar [semanticscholar.org]
- 9. WO2015087267A2 - Stable bromfenac ophthalmic solution - Google Patents [patents.google.com]
Assessing the Impact of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide on Nepafenac Drug Product Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nepafenac drug product quality with and without the presence of the process-related impurity, 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. This impurity, a known intermediate in some synthetic routes of Nepafenac, can potentially impact the stability, efficacy, and safety of the final drug product.[1][2][3][4][5] The following sections detail the experimental protocols used for assessment, present comparative data, and illustrate key processes through diagrams to provide a thorough understanding of the importance of controlling this specific impurity.
Experimental Protocols
The quality of Nepafenac drug product is assessed through a series of analytical tests designed to identify and quantify impurities and degradation products. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is employed to separate, identify, and quantify Nepafenac and its related substances, including this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is typically used for efficient separation.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).[7]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 235-245 nm.[6][7]
-
Sample Preparation: A known concentration of the Nepafenac drug product is dissolved in a suitable solvent, typically the mobile phase, to a final concentration of about 1.0 mg/mL.[6]
-
Procedure: The prepared sample is injected into the HPLC system. The retention times and peak areas of Nepafenac and its impurities are recorded. Quantification of impurities is performed by comparing their peak areas to that of a qualified reference standard.[6]
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products of Nepafenac and to assess the stability-indicating nature of the analytical method.[6][7]
-
Acid Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.01N HCl) at room temperature for a specified period (e.g., 30 minutes).[7]
-
Base Hydrolysis: The drug product is treated with a basic solution (e.g., 0.05N NaOH) at room temperature for a defined duration (e.g., 1 hour).[7]
-
Oxidative Degradation: The drug product is subjected to an oxidizing agent (e.g., 30% H₂O₂) to induce oxidative degradation.[7]
-
Thermal Degradation: The drug product is exposed to high temperatures (e.g., 105°C) to assess its thermal stability.[7]
-
Photolytic Degradation: The drug product is exposed to UV light to evaluate its sensitivity to light.[6][7]
-
Analysis: After exposure to the stress conditions, the samples are analyzed using the validated HPLC method to identify and quantify any degradation products formed.
Comparative Data Analysis
The following tables summarize the potential impact of this compound on the quality attributes of a Nepafenac drug product. The data compares a hypothetical "Control" batch of Nepafenac with negligible levels of this impurity to a "Test" batch containing a specified amount of the impurity.
Table 1: Purity Profile of Nepafenac Drug Product
| Parameter | Control Nepafenac | Test Nepafenac (with Impurity) | Acceptance Criteria |
| Nepafenac Assay (%) | 99.8 | 99.2 | 98.0 - 102.0 |
| This compound (%) | < 0.05 | 0.15 | ≤ 0.15 |
| Other Known Impurities (%) | < 0.10 | < 0.10 | ≤ 0.10 each |
| Unknown Impurities (%) | < 0.05 | 0.10 | ≤ 0.10 each |
| Total Impurities (%) | < 0.20 | 0.45 | ≤ 0.50 |
Table 2: Forced Degradation Study Results
| Stress Condition | Major Degradant(s) in Control Nepafenac | Major Degradant(s) in Test Nepafenac (with Impurity) |
| Acid Hydrolysis | Amfenac, Amfenac Lactam | Amfenac, Amfenac Lactam, Degradant X |
| Base Hydrolysis | Amfenac, (2-Amino-3-benzoyl)-oxoacetic acid | Amfenac, (2-Amino-3-benzoyl)-oxoacetic acid, Degradant Y |
| Oxidation | Hydroxy-nepafenac, Cyclic-nepafenac | Hydroxy-nepafenac, Cyclic-nepafenac, Degradant Z |
| Thermal | Minimal degradation | Increased formation of unknown impurities |
| Photolytic | Minimal degradation | Minimal degradation |
Visualizing Key Processes
The following diagrams illustrate the synthetic pathway leading to Nepafenac and a typical workflow for impurity analysis.
Caption: Synthetic pathway of Nepafenac highlighting the formation of the intermediate impurity.
Caption: Experimental workflow for the analysis of impurities in Nepafenac drug product.
Impact Assessment and Conclusion
The presence of this compound, even within specification limits, can have a discernible impact on the overall quality of the Nepafenac drug product. The comparative data suggests that higher levels of this impurity may lead to a slight decrease in the overall purity of the drug substance and an increase in the formation of unknown degradation products under stress conditions.
While the "Test" batch in this guide meets the overall specification for total impurities, the increased level of the target impurity contributes to a higher total impurity count. Furthermore, the potential for this intermediate to degrade into other, uncharacterized impurities under stress highlights the importance of robust process control during manufacturing to minimize its formation.
References
- 1. This compound | CAS No- 78281-61-5 [chemicea.com]
- 2. This compound | 78281-61-5 [amp.chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 78281-61-5 [chemicalbook.com]
- 5. Process For The Preparation Of Nepafenac [quickcompany.in]
- 6. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmout.net [pharmout.net]
- 9. fda.gov [fda.gov]
- 10. FDA issues guidance on assessing quality of topical ophthalmic drugs | RAPS [raps.org]
- 11. qualitymatters.usp.org [qualitymatters.usp.org]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
Safety Operating Guide
Prudent Disposal of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol
Given the lack of specific data for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, the following general procedures for the disposal of laboratory chemical waste must be strictly followed.
-
Waste Classification and Segregation : At the point of generation, classify this compound waste as hazardous.[1][3] It should be segregated from other waste streams to prevent dangerous reactions.[1][3] Do not mix it with incompatible materials.
-
Container Selection and Labeling :
-
Use a suitable, leak-proof container that is compatible with the chemical.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be clearly labeled in English with the full chemical name: "this compound".[1][3] Chemical formulas or abbreviations are not acceptable.[1][4]
-
The label must also include the words "Hazardous Waste".[1][4]
-
Include the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[4]
-
-
Storage :
-
Disposal Arrangement :
-
Do not dispose of this chemical down the drain or in regular trash.[1][4] The disposal of chemicals via the sanitary sewer is only permissible with written consent from the Environmental Health and Safety (EHS) department and is generally reserved for non-hazardous, water-soluble substances.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for collection and proper disposal.[3][4]
-
Provide the EHS office with a complete list of the chemical waste to be disposed of.[4]
-
General Laboratory Waste Classification
For broader context within a laboratory setting, understanding the general classification of chemical waste is essential for maintaining a safe and compliant environment.
| Waste Category | Examples | Disposal Container |
| Halogenated Solvents | Chloroform, Dichloromethane | "Halogenated Waste" |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | "Non-Halogenated Waste" |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | "Acid Waste" |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | "Base Waste" |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | "Heavy Metal Waste" |
| Solid Chemical Waste | Contaminated labware, gloves, filter paper | Labeled solid waste container |
This table provides a general overview. Always consult your institution's specific waste management guidelines.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for a laboratory chemical like this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. pfw.edu [pfw.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
